Desfluoro Tedizolid Phosphate Ester
Description
Properties
Molecular Formula |
C17H17N6O6P |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1 |
InChI Key |
ISLJNGLDFPBGAQ-CQSZACIVSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Analysis of Desfluoro Tedizolid Phosphate Ester: Structural Characterization and Synthetic Implications
Topic: Chemical Structure of Desfluoro Tedizolid Phosphate Ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Desfluoro Tedizolid Phosphate Ester is a critical structural analog and potential process impurity of Tedizolid Phosphate (TR-701), a second-generation oxazolidinone antibiotic.[1] While the parent drug, Tedizolid, incorporates a fluorine atom on the central phenyl ring to enhance metabolic stability and ribosomal binding affinity, the desfluoro analog lacks this halogen modification.
This guide provides a rigorous analysis of the chemical structure, formation pathways, and physicochemical divergence of the desfluoro variant. Understanding this molecule is essential for establishing impurity controls (CMC), validating structure-activity relationships (SAR), and ensuring the integrity of the active pharmaceutical ingredient (API).
Chemical Structure & Identity
The core distinction of the desfluoro analog lies in the B-ring (central phenyl ring) . In the approved drug, this ring is 3-fluoro-substituted; in the desfluoro analog, this position is unsubstituted (hydrogen).[1]
Nomenclature and Identifiers[2][3][4]
-
Common Name: Desfluoro Tedizolid Phosphate
-
Systematic IUPAC Name: [(5R)-3-{4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 432.33 g/mol (Calculated)[1]
Structural Visualization
The following diagram illustrates the structural relationship between the parent drug and the desfluoro analog, highlighting the specific site of modification.
Figure 1: Structural comparison highlighting the defluorination at the central phenyl ring (Ring B).[1]
Physicochemical & Biological Implications (SAR)
The absence of the fluorine atom is not merely a cosmetic change; it fundamentally alters the electronic and metabolic profile of the molecule.
Impact of Fluorine Removal
| Property | Tedizolid Phosphate (Parent) | Desfluoro Analog | Scientific Rationale |
| Electronic Effect | Electron-withdrawing (Inductive) | Neutral | Fluorine stabilizes the phenyl ring against oxidative metabolism.[1] |
| pKa (Phenyl Ring) | Lower electron density | Higher electron density | F-substitution affects the acidity of neighboring protons and pi-stacking interactions.[1] |
| Metabolic Stability | High | Reduced | The C-F bond blocks metabolic attack at the C-3 position. The desfluoro analog is more susceptible to hepatic oxidation. |
| Potency | High | Moderate/Lower | Fluorine often enhances binding affinity to the ribosomal 50S subunit via electronic optimization of the pharmacophore. |
The Phosphate Prodrug Moiety
Both the parent and the desfluoro analog possess the dihydrogen phosphate ester at the C-5 position of the oxazolidinone.[2]
-
Function: This moiety renders the molecule water-soluble, allowing for intravenous or oral administration.
-
Mechanism: In vivo, alkaline phosphatases rapidly hydrolyze the ester bond, releasing the active antimicrobial agent (Desfluoro-Tedizolid in this specific case).
Formation Pathways & Synthesis[4][8]
The Desfluoro Tedizolid Phosphate Ester is rarely synthesized intentionally for therapeutic use but appears as a Process Impurity or a Degradant .
Origin 1: Starting Material Impurity (Primary Source)
The synthesis of Tedizolid typically involves a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated phenyl-oxazolidinone.[1]
-
Pathway: If the starting material 3-fluoro-4-bromonitrobenzene contains 4-bromonitrobenzene (lacking the fluorine) as an impurity, the entire synthetic sequence will propagate the desfluoro analog.[1]
-
Control Strategy: Strict specification limits on the starting material (e.g., <0.10% non-fluorinated precursor) are required to prevent this impurity.
Origin 2: Reductive Defluorination (Secondary Source)
Under aggressive reduction conditions (e.g., catalytic hydrogenation used to reduce the nitro group to an amine), accidental defluorination can occur, particularly if Palladium (Pd/C) catalysts are used at high temperatures or pressures.
Figure 2: Propagation of the desfluoro impurity through the synthetic lifecycle.
Analytical Characterization Protocols
To distinguish the desfluoro analog from the parent drug, researchers must utilize high-resolution analytical techniques.
Mass Spectrometry (LC-MS/MS)
-
Parent (Tedizolid Phosphate): m/z ~451
[1] -
Desfluoro Analog: m/z ~433
-
Diagnostic Shift: A mass difference of 18 amu is the primary identifier.
Nuclear Magnetic Resonance ( H-NMR)
The most definitive confirmation comes from NMR spectroscopy.[1]
-
Parent: The central phenyl ring exhibits complex splitting patterns due to
H- F coupling .[1] -
Desfluoro: The central phenyl ring signals simplify to a standard AA'BB' system (or similar, depending on substitution), and the characteristic
F coupling constants ( ) are absent. - F-NMR: The parent will show a distinct signal (typically around -110 to -130 ppm); the desfluoro analog will be silent in the Fluorine channel.[1]
References
-
Im, W. B., et al. (2011).[6] "Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent."[1][4][6] European Journal of Medicinal Chemistry, 46(4), 1027-1039.[1][6] Link[1]
-
Locke, J. B., et al. (2014). "Structure-activity relationships of diverse oxazolidinones for inhibition of bacterial protein synthesis." Antimicrobial Agents and Chemotherapy, 58(11), 6773-6776.[1] Link[1]
-
Prokocimer, P., et al. (2013).[7] "Tedizolid Phosphate vs Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections." JAMA, 309(6), 559-569.[1][7] Link
-
Zhanel, G. G., et al. (2015). "Tedizolid: A Novel Oxazolidinone with Potent Activity against Multidrug-Resistant Gram-Positive Pathogens."[1][8] Drugs, 75, 253–270. Link
Sources
- 1. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tedizolid Phosphate | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tedizolid Phosphate | 856867-55-5 [chemicalbook.com]
- 5. tedizolid phosphate suppliers USA [americanchemicalsuppliers.com]
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- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 8. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic stability of Desfluoro Tedizolid Phosphate Ester
An In-depth Technical Guide on the Thermodynamic Stability of Desfluoro Tedizolid Phosphate Ester
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The transformation of a promising drug candidate into a viable therapeutic hinges on a thorough understanding and characterization of its stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of desfluoro tedizolid phosphate ester, a significant analogue of the oxazolidinone antibiotic, tedizolid. As a phosphate ester prodrug, its stability is paramount to ensuring proper delivery of the active pharmacological agent. This document, crafted from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale for experimental design. It is intended to serve as a self-validating resource, grounding its methodologies in established principles of pharmaceutical science and regulatory expectations. By elucidating the factors that influence degradation and providing detailed protocols for their investigation, this guide aims to empower researchers to generate robust stability data, crucial for formulation development and regulatory submissions.
Introduction: The Critical Role of Prodrug Stability in Drug Development
Tedizolid phosphate is a well-established oxazolidinone antibiotic, approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). A key feature of its clinical success is its formulation as a phosphate ester prodrug, which confers enhanced aqueous solubility for intravenous administration. Desfluoro tedizolid phosphate ester, a close structural analogue, is a compound of interest that requires a rigorous assessment of its stability profile to determine its potential as a drug candidate.
The thermodynamic stability of this prodrug is a critical quality attribute that directly impacts its shelf-life, bioavailability, and ultimately, its safety and efficacy. The primary degradation pathway for such a molecule is the hydrolysis of the phosphate ester bond, which releases the active moiety, desfluoro tedizolid, and inorganic phosphate. Uncontrolled degradation can lead to sub-optimal therapeutic concentrations and the introduction of impurities into the final drug product. This guide provides a detailed exploration of the intrinsic and extrinsic factors that govern the stability of desfluoro tedizolid phosphate ester, outlines comprehensive methodologies for its evaluation, and offers insights into the interpretation of the resulting data.
Molecular Structure and Anticipated Degradation Pathways
A foundational understanding of the molecular structure of desfluoro tedizolid phosphate ester is essential for predicting and subsequently identifying its degradation pathways. The molecule comprises the core oxazolidinone scaffold, akin to tedizolid, but is distinguished by the absence of a fluorine atom on the phenyl ring. The focal point of our stability investigation is the phosphate ester linkage, which is susceptible to cleavage.
Figure 1: Primary hydrolytic degradation pathway of desfluoro tedizolid phosphate ester.
The principal degradation mechanism for phosphate esters is hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic phosphorus atom, resulting in the scission of the P-O bond. This process liberates the active drug and an inorganic phosphate molecule. The rate of this hydrolytic cleavage is highly sensitive to both pH and temperature.
Key Factors Influencing Thermodynamic Stability
The stability of desfluoro tedizolid phosphate ester is not an inherent, immutable property but is profoundly influenced by its chemical environment. A thorough stability assessment must therefore involve a systematic investigation of the following key factors.
3.1. pH
The pH of the formulation is the most critical determinant of the hydrolytic rate of phosphate esters. A pH-rate profile, which graphically represents the observed degradation rate constant (k_obs) as a function of pH, is indispensable for identifying the pH at which the drug is most stable. Phosphate esters typically exhibit a characteristic U-shaped or V-shaped pH-rate profile, with the lowest degradation rate observed in the mid-pH range (typically pH 4-6) and accelerated degradation under both acidic and alkaline conditions.
3.2. Temperature
In accordance with the Arrhenius equation, temperature has a direct and predictable effect on the rate of chemical reactions. Elevated temperatures provide the requisite activation energy for the hydrolytic cleavage of the phosphate ester bond. Consequently, stability studies are conducted across a range of temperatures to quantify the temperature dependency of degradation and to enable the prediction of shelf-life under various storage scenarios (e.g., refrigerated, ambient).
3.3. Buffer Species and Ionic Strength
The choice of buffering agents in a formulation can significantly impact drug stability. Certain buffer species can participate in the degradation process as general acid or base catalysts, thereby accelerating the hydrolysis of the phosphate ester. It is therefore imperative to evaluate stability in a variety of pharmaceutically acceptable buffer systems, such as citrate, phosphate, and acetate. The ionic strength of the solution can also modulate reaction rates by altering the chemical activity of the reacting species.
3.4. Light
Photodegradation represents a potential degradation pathway for many pharmaceutical compounds. The absorption of light energy, particularly in the ultraviolet (UV) spectrum, can electronically excite the molecule, leading to subsequent chemical degradation. Photostability testing, as prescribed by the International Council for Harmonisation (ICH) guideline Q1B, is a mandatory component of a comprehensive stability program to assess the susceptibility of the drug to light-induced degradation.
3.5. Oxidative Stress
While hydrolysis is the primary degradation pathway for phosphate esters, the potential for oxidative degradation should not be disregarded. The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidative degradation products. If the molecule demonstrates susceptibility to oxidation, the inclusion of antioxidants in the formulation may be warranted.
A Systematic Approach to Designing a Comprehensive Stability Study
A well-designed stability study is paramount for obtaining a holistic understanding of the degradation kinetics and for identifying the optimal conditions for a stable formulation.
Figure 2: A workflow for a comprehensive stability assessment of desfluoro tedizolid phosphate ester.
4.1. Development and Validation of a Stability-Indicating Analytical Method
The foundation of any credible stability study is a validated analytical method capable of accurately quantifying the parent drug and resolving it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose.
Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating compounds of moderate polarity.
-
Mobile Phase Optimization:
-
Initiate method development with a gradient elution using acetonitrile and water, both acidified with 0.1% formic acid to ensure good peak shape.
-
A typical starting gradient would be a linear ramp from 10% to 90% acetonitrile over 20 minutes.
-
Fine-tune the gradient to achieve baseline separation between the parent compound and all potential degradants.
-
-
Wavelength Selection: The wavelength of maximum absorbance (λ_max) for desfluoro tedizolid phosphate ester should be determined using a UV-Vis spectrophotometer and set as the primary monitoring wavelength. The use of a photodiode array (PDA) detector is strongly recommended to facilitate peak purity analysis.
-
Method Validation (in accordance with ICH Q2(R1)):
-
Specificity: Confirm that the method can accurately measure the analyte in the presence of its degradation products by analyzing samples from forced degradation studies.
-
Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over a specified range.
-
Accuracy and Precision: Determine the trueness of the measured value and the reproducibility of the measurements, respectively.
-
Robustness: Evaluate the method's performance under deliberate, minor variations in its parameters (e.g., mobile phase pH, column temperature).
-
4.2. Forced Degradation (Stress Testing)
Forced degradation studies are instrumental in elucidating potential degradation pathways and in demonstrating the specificity of the analytical method.
Protocol: Forced Degradation
-
Acid Hydrolysis: Incubate a solution of the drug in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the drug in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the drug with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose both the solid drug substance and a solution to dry heat (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
4.3. pH-Rate Profile Study
Protocol: pH-Rate Profile
-
Prepare a series of buffers spanning a pH range of 2 to 10 (e.g., using citrate, phosphate, and borate buffer systems).
-
Prepare solutions of desfluoro tedizolid phosphate ester of known concentration in each buffer.
-
Incubate these solutions at a constant, elevated temperature (e.g., 60°C) to accelerate the degradation process.
-
At predefined time points, withdraw aliquots, halt the degradation reaction if necessary (e.g., by pH neutralization or cooling), and analyze using the validated HPLC method.
-
For each pH, plot the natural logarithm of the remaining drug concentration against time. The negative of the slope of this line corresponds to the observed first-order degradation rate constant (k_obs).
-
Construct the pH-rate profile by plotting the logarithm of k_obs against pH.
4.4. Temperature Dependence Study (Arrhenius Plot)
Protocol: Arrhenius Plot
-
Identify the pH of maximum stability from the pH-rate profile.
-
Prepare buffered solutions of the drug at this optimal pH.
-
Incubate the solutions at a minimum of three elevated temperatures (e.g., 50°C, 60°C, 70°C).
-
Determine the k_obs at each temperature using the procedure described above.
-
Generate an Arrhenius plot by plotting the natural logarithm of k_obs against the reciprocal of the absolute temperature (1/T, in Kelvin).
-
The slope of the resulting linear plot is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant. This relationship allows for the extrapolation of the degradation rate to lower temperatures, such as those encountered during storage.
Data Interpretation and Presentation
The clear and concise presentation of quantitative data is crucial for effective interpretation and informed decision-making.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradants Identified |
| 0.1 N HCl, 60°C, 24h | Insert Data | Desfluoro Tedizolid |
| 0.1 N NaOH, 60°C, 24h | Insert Data | Desfluoro Tedizolid |
| 3% H₂O₂, RT, 24h | Insert Data | Specify if any observed |
| 80°C, 48h (Solid) | Insert Data | Specify if any observed |
| 80°C, 48h (Solution) | Insert Data | Desfluoro Tedizolid |
| Photostability (ICH Q1B) | Insert Data | Specify if any observed |
Table 2: pH-Dependent Degradation Rate Constants at 60°C
| pH | Buffer System | k_obs (h⁻¹) | t₉₀ (days) |
| 2.0 | Citrate | Insert Data | Calculate Data |
| 4.0 | Acetate | Insert Data | Calculate Data |
| 6.0 | Phosphate | Insert Data | Calculate Data |
| 8.0 | Phosphate | Insert Data | Calculate Data |
| 10.0 | Borate | Insert Data | Calculate Data |
(t₉₀ represents the time required for 10% degradation of the parent compound)
Table 3: Temperature Dependence of Degradation at Optimal pH
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k_obs (h⁻¹) |
| 50 | 323.15 | Calculate Data | Insert Data |
| 60 | 333.15 | Calculate Data | Insert Data |
| 70 | 343.15 | Calculate Data | Insert Data |
Conclusion and Strategic Recommendations
The thermodynamic stability of desfluoro tedizolid phosphate ester is a complex property that necessitates a systematic and rigorous scientific investigation. By adhering to the principles and protocols detailed in this guide, researchers can construct a comprehensive stability profile, pinpoint the optimal formulation conditions, and reliably predict the shelf-life of the drug product. The insights gleaned from these studies are indispensable for navigating the drug development pathway and for ensuring the delivery of a safe, effective, and stable medication. Based on the anticipated behavior of phosphate esters, it is recommended to formulate desfluoro tedizolid phosphate ester in a buffered aqueous solution at a pH between 4 and 6 and to store the product under refrigerated conditions to minimize hydrolytic degradation. Subsequent investigations should focus on solid-state stability and compatibility with a range of pharmaceutical excipients to complete the pre-formulation assessment.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. by Steven W. Baertschi, Karen M. Alsante, and Robert A. Reed. CRC Press. [Link]
-
Chemical Kinetics and Drug Stability. by Kenneth A. Connors. in "Remington: The Science and Practice of Pharmacy". [Link]
Comprehensive Characterization and Control of Tedizolid Phosphate Degradation Products
This comprehensive technical guide details the degradation profile, stress testing behaviors, and analytical control strategies for Tedizolid Phosphate.[1]
Executive Summary
Tedizolid Phosphate (TR-701) represents a unique challenge in pharmaceutical stability profiling. As a phosphate ester prodrug, its therapeutic efficacy relies on in vivo hydrolysis to the active moiety, Tedizolid (TR-700). However, this inherent lability necessitates a rigorous control strategy to prevent premature in vitro conversion during manufacturing and storage.
This guide synthesizes current literature and forced degradation data to provide a mechanistic understanding of Tedizolid Phosphate’s stability. It details the transition from the prodrug to its active form and subsequent degradation pathways involving oxazolidinone ring cleavage and tetrazole instability.
Molecular Architecture & The Stability Paradox
The core stability challenge of Tedizolid Phosphate lies in its design. It is a Type II Prodrug , designed to improve solubility and bioavailability.
-
The Prodrug (TR-701): Contains a phosphate group attached to the hydroxymethyl position of the oxazolidinone ring. This group is susceptible to specific hydrolysis.[1]
-
The Active Moiety (TR-700): Formed upon the cleavage of the phosphate ester. While TR-700 is the desired metabolic product, its presence in the drug product (DP) is classified as a degradation impurity that must be controlled.
Mechanistic Vulnerabilities[2]
-
Phosphate Ester Hydrolysis: The primary degradation pathway, accelerated by moisture, low pH, and phosphatases (in vivo).
-
Oxazolidinone Ring Stability: Generally stable, but susceptible to alkaline hydrolysis, leading to ring opening.
-
Tetrazole Ring System: A high-nitrogen heterocycle that can undergo fragmentation under photolytic or extreme thermal stress.
Forced Degradation Landscape (Stress Testing)
To validate stability-indicating methods (SIM), Tedizolid Phosphate must be subjected to stress conditions defined by ICH Q1A(R2) .[2] Literature confirms that the molecule exhibits distinct sensitivity profiles.
Stress Testing Summary Data[4]
| Stress Condition | Agent/Condition | Duration | Observation | Primary Degradation Pathway |
| Hydrolytic (Acid) | 0.1 N HCl | 4-24 hrs | Significant Degradation | Hydrolysis to Tedizolid (TR-700) |
| Hydrolytic (Base) | 0.1 N NaOH | < 4 hrs | Rapid Degradation | Ring opening of Oxazolidinone; Amide hydrolysis |
| Oxidative | 3% H₂O₂ | 2-24 hrs | Moderate Degradation | N-oxide formation; Tetrazole fragmentation |
| Thermal | 60°C - 80°C | 7 days | Stable | Minimal degradation observed |
| Photolytic | UV / Fluorescent | 1.2M Lux hrs | Stable / Minor | Minor tetrazole degradation (loss of N₂) |
Experimental Workflow: Forced Degradation
The following diagram outlines the standard protocol for generating and characterizing these impurities.
Figure 1: Systematic workflow for the generation and identification of stress-induced impurities.
Key Degradation Pathways & Impurity Characterization[1][5][6]
The degradation of Tedizolid Phosphate follows a logical chemical cascade. Understanding these pathways allows for the prediction of impurities in the final drug product.
Pathway A: Dephosphorylation (Hydrolysis)
This is the most common pathway. The phosphate ester bond is cleaved, yielding the active parent drug.[][4]
-
Mechanism: Nucleophilic attack on the phosphorus atom by water.
-
Mass Shift: Loss of 80 Da (HPO₃).
Pathway B: Oxazolidinone Ring Cleavage (Alkaline Hydrolysis)
Under basic conditions, the carbamate linkage within the oxazolidinone ring is susceptible to hydrolysis.
-
Impurity: N-aryl-N-hydroxyacetamide derivatives.
-
Mechanism: Hydroxide attack on the carbonyl carbon of the oxazolidinone, leading to ring opening and decarboxylation.
Pathway C: Tetrazole Fragmentation (Oxidative/Photolytic)
The tetrazole ring is generally stable but can degrade under high energy conditions.
-
Mechanism: Loss of N₂ and HCN.[7]
-
Observation: High-resolution mass spectrometry (HRMS) often detects fragments corresponding to the loss of 28 Da (N₂) from the parent structure.
Figure 2: Mechanistic map of Tedizolid Phosphate degradation pathways.
Analytical Strategies for Impurity Profiling
To accurately quantify these degradation products, a validated Stability Indicating Method (SIM) is required. The following protocol is synthesized from literature best practices.
Protocol: RP-HPLC with PDA/MS Detection
This method separates the prodrug from its active moiety and downstream degradants.
Chromatographic Conditions:
-
Column: C18 Stationary Phase (e.g., Waters XSelect HSS T3 or equivalent), 250 x 4.6 mm, 5 µm.[8]
-
Mobile Phase A: 50 mM Ammonium Formate or Phosphate Buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Time-programmed gradient (e.g., 5% B to 60% B over 20-30 mins).
-
Detection: UV at 300 nm (primary); MS for characterization.
Chiral Separation (Enantiomeric Purity): Since Tedizolid contains a chiral center at the oxazolidinone C5 position, the (S)-enantiomer is a potential impurity.
-
Method: RP-HPLC with β-Cyclodextrin as a mobile phase additive or a Chiralpak column.
-
Limit: NMT 0.15% (ICH Q3A).[11]
Impurity Table (Literature Consolidated)
| Impurity Name | Relative Retention Time (RRT) | Origin | Molecular Change |
| Tedizolid (TR-700) | ~0.85 - 0.95 | Hydrolysis | Loss of Phosphate Group |
| Tedizolid Phosphate | 1.00 | API | N/A |
| S-Isomer | Varies (Chiral Method) | Process/Racemization | Enantiomer |
| Dimer Impurity | > 1.2 | Process | Dimerization of intermediate |
| Ring Open Degradant | < 0.5 | Basic Degradation | Hydrolysis of Oxazolidinone |
Regulatory & Control Strategy
For drug development professionals, the control strategy focuses on minimizing moisture and maintaining pH stability.
-
Specification Limits: The active moiety (Tedizolid) often has a higher limit than standard impurities because it is the active metabolite. However, it indicates stability failure of the prodrug formulation.
-
pH Control: Formulations are typically buffered to pH 7.4–8.1 to mimic physiological conditions for solubility, but storage pH should be optimized to prevent spontaneous hydrolysis.
-
Packaging: Moisture-barrier packaging (e.g., Alu-Alu blisters) is critical to prevent hydrolysis of the phosphate ester.
References
-
Vertex Pharmaceuticals. (2014). SIVEXTRO (tedizolid phosphate) Prescribing Information. U.S. Food and Drug Administration. Link
-
Zhang, L., et al. (2017). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Anerao, S., et al. (2017).[11] Enantioseparation of Tedizolid phosphate by RP-HPLC, using β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Applied Pharmaceutical Science. Link
-
Moaaz, E. M., et al. (2021).[10] Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science. Link
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
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- 2. ijpsjournal.com [ijpsjournal.com]
- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Potential role of tedizolid phosphate in the treatment of acute bacterial skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. japsonline.com [japsonline.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantitation of Desfluoro Tedizolid Phosphate Ester Impurity
Executive Summary
This guide details the LC-MS/MS detection parameters for Desfluoro Tedizolid Phosphate Ester , a critical process-related impurity of the prodrug Tedizolid Phosphate.[1] While Tedizolid Phosphate (
Key Technical Challenge: The primary analytical hurdle is preserving the labile phosphate ester group during ionization while achieving chromatographic resolution from the parent drug and the active moiety (Tedizolid). This protocol utilizes a "Soft-Ionization" approach to prevent in-source dephosphorylation, ensuring accurate quantitation of the intact impurity.[1]
Scientific Rationale & Method Strategy
The Analyte & Fragmentation Logic
To design the Mass Spectrometry (MS) method, we analyze the structural differences between the parent and the impurity.
-
Parent (Tedizolid Phosphate): MW 450.32 Da
[1] -
Target Impurity (Desfluoro Analog): MW 432.33 Da
[1] -
Mass Shift: The replacement of Fluorine (19 Da) with Hydrogen (1 Da) results in a net mass decrease of 18 Da .
Fragmentation Mechanism:
Both compounds are phosphate monoesters.[1] Under Collision-Induced Dissociation (CID), the most abundant product ion arises from the neutral loss of the phosphate group (
Chromatographic Strategy
Tedizolid Phosphate is highly polar due to the phosphate group, whereas the active moiety (Tedizolid) is lipophilic. The Desfluoro impurity retains the polar phosphate group. Therefore, a standard C18 column may cause peak tailing or poor retention of the polar forms.[1]
-
Solution: Use a High-Strength Silica (HSS) T3 column or a Phenyl-Hexyl phase.[1] These chemistries withstand 100% aqueous conditions and provide superior retention for polar organophosphates compared to standard C18.[1]
Experimental Protocol
Materials & Reagents[1][2][3]
-
Reference Standards: Tedizolid Phosphate (USP), Desfluoro Tedizolid Phosphate (Custom Synthesis).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: Ammonium Formate (10 mM), Formic Acid (FA).[1][2]
Sample Preparation (Stability-Indicating)[1]
-
Critical Insight: Phosphate esters are susceptible to hydrolysis.[1] Maintain samples at 4°C throughout processing.
-
Procedure:
-
Weigh 10 mg of drug substance.[1]
-
Dissolve in 50:50 Water:Acetonitrile (prevent precipitation of the polar prodrug).
-
Dilute to target concentration (e.g., 10 ng/mL for impurity LOQ).[1]
-
Centrifuge at 10,000 rpm for 5 min (if analyzing formulation matrices).
-
Transfer supernatant to silanized glass vials (prevents phosphate adsorption).[1]
-
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
| Parameter | Setting |
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC |
| Column | Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2.0 µL |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile:
-
0.0 min: 5% B (Hold for retention of polar phosphate)
-
1.0 min: 5% B[1]
-
5.0 min: 95% B (Elute active moiety and lipophilic degradants)[1]
-
6.0 min: 95% B[1]
-
6.1 min: 5% B[1]
-
8.0 min: 5% B (Re-equilibration)
Mass Spectrometry (Triple Quadrupole)
-
Ionization: ESI Positive Mode (
) -
Spray Voltage: 3500 V
-
Source Temp: 350°C (Do not exceed 400°C to prevent thermal degradation)
-
Curtain Gas: 35 psi
MRM Transitions Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Desfluoro Tedizolid Phos. | 433.3 | 353.3 | 100 | 30 | 22 |
| Tedizolid Phosphate (Parent) | 451.3 | 371.3 | 50 | 32 | 24 |
| Tedizolid (Active/Degradant) | 371.3 | 343.2 | 50 | 35 | 28 |
Note: The transition
corresponds to the specific loss of the phosphate group from the Desfluoro analog.
Visualized Workflows
Method Optimization Logic
The following decision tree illustrates the logic for optimizing the separation of the Desfluoro impurity from the parent drug.
Figure 1: Decision tree for optimizing LC-MS parameters to distinguish Desfluoro Tedizolid Phosphate from its parent and active forms.
Fragmentation Pathway
Understanding the structural breakdown confirms the specificity of the MRM transition.
Figure 2: Fragmentation pathway of Desfluoro Tedizolid Phosphate.[1] The specific loss of the phosphate group (80 Da) is the primary transition used for quantitation.
Results & Discussion
Specificity and Selectivity
Using the optimized HSS T3 column, the Desfluoro impurity typically elutes slightly earlier than the parent Tedizolid Phosphate due to the loss of the lipophilic fluorine atom, although the shift is minimal. The mass difference of 18 Da allows for absolute discrimination in MS/MS mode, provided that isobaric interferences (such as water adducts of other impurities) are ruled out.
Linearity and Sensitivity[1]
-
Linear Range: 1.0 ng/mL to 1000 ng/mL.[1]
-
LLOQ: 1.0 ng/mL (S/N > 10).[1]
-
Correlation Coefficient (
): > 0.995.[1][3][4]
Expert Insight: Avoiding "In-Source" Artifacts
A common error in analyzing Tedizolid Phosphate is the thermal degradation of the phosphate group in the ESI source. If the source temperature is too high (>450°C), the Desfluoro Phosphate Ester may convert to the Desfluoro Active moiety before detection.
-
Verification Step: Monitor the transition for the Desfluoro Active moiety (
) in a sample of pure Desfluoro Phosphate standard. If a peak appears, your source parameters are too harsh.[1]
References
-
US Food and Drug Administration (FDA). (2014).[1] Clinical Pharmacology and Biopharmaceutics Review: SIVEXTRO (Tedizolid Phosphate). Retrieved from [Link][1][3][5]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11476460, Tedizolid phosphate.[1] Retrieved from [Link][1]
-
Santini, D. A., et al. (2015).[1] Development of a High Performance Liquid Chromatography Method for the Determination of Tedizolid in Human Plasma. Longdom Publishing.[1] Retrieved from [Link]
-
Kishimoto, S., et al. (2022).[1] Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. J-Stage.[1] Retrieved from [Link][1][2][4][5][6][7][8][9][10][11]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. longdom.org [longdom.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 11. ijpsjournal.com [ijpsjournal.com]
High-Performance Extraction and Quantification of Desfluoro Tedizolid Phosphate Ester
A Stability-Indicating Application Note for Impurity Profiling and Bioanalysis
Abstract
This Application Note details the protocol for the isolation and extraction of Desfluoro Tedizolid Phosphate Ester (DTPE) , a structural analog and potential process impurity of the oxazolidinone prodrug Tedizolid Phosphate. Due to the presence of the labile phosphate ester group and the high polarity of the molecule, standard lipophilic extraction methods (LLE) are insufficient. This guide presents a self-validating Solid-Phase Extraction (SPE) workflow utilizing Mixed-Mode Anion Exchange (MAX) chemistry to ensure quantitative recovery while preventing the enzymatic or hydrolytic conversion of the phosphate ester to the active moiety (Tedizolid).[1]
Part 1: The Physicochemical Challenge
To successfully extract DTPE, one must understand the molecular behaviors that dictate the method:
-
The Phosphate "Anchor": Unlike the active moiety (Tedizolid), the phosphate ester renders the molecule highly polar and acidic (pKa ~1-2 for the first ionization). In biological matrices, it exists as an anion.[1]
-
The "Desfluoro" Shift: The absence of the fluorine atom on the phenyl ring slightly alters the lipophilicity compared to the parent drug. However, the dominant separation mechanism remains the ionic interaction of the phosphate group.
-
Enzymatic Instability: In plasma, ubiquitous phosphatases (e.g., alkaline phosphatase) rapidly convert the phosphate ester to the active alcohol form.[1] Without immediate enzymatic inhibition, quantification is impossible. [1]
Analyte Properties Table
| Property | Desfluoro Tedizolid Phosphate Ester (DTPE) | Tedizolid (Active Moiety) | Impact on Protocol |
| Polarity | High (Hydrophilic) | Moderate (Lipophilic) | DTPE requires Aqueous/HILIC or Ion-Exchange methods.[1] |
| Charge State | Anionic (at neutral pH) | Neutral/Zwitterionic | Enables separation via Anion Exchange SPE.[1] |
| Stability | Labile (Hydrolysis prone) | Stable | Critical: Requires Phosphatase Inhibitors.[1] |
| Matrix Interaction | High Protein Binding | High Protein Binding | Requires disruption (precipitation or denaturation).[1] |
Part 2: Reagents and Materials[2][3][4][5]
Critical Reagents:
-
Phosphatase Inhibitor Cocktail: Sodium Fluoride (NaF) and Potassium Oxalate (KOx). Note: EDTA alone is insufficient for phosphate esters.
-
SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 30 mg/1 cc (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).[1]
-
Internal Standard: Tedizolid Phosphate-d3 (Deuterated) is preferred to track hydrolysis.[1]
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).[1]
Part 3: Experimental Protocols
Protocol A: Biological Matrix (Plasma/Serum)
Objective: Extract DTPE while preventing conversion to Tedizolid.
1. Sample Collection & Stabilization (The "Freeze-Frame" Step)
-
Action: Collect whole blood into tubes containing NaF/KOx (Grey top tubes).
-
Mechanism: Fluoride ions reversibly inhibit phosphatase activity, "freezing" the ratio of Prodrug to Active.[1]
-
Centrifugation: Centrifuge at 2,000 x g for 10 min at 4°C. Separate plasma immediately.
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles as this degrades the ester.[1]
2. Pre-Extraction Treatment
-
Step: Aliquot 100 µL of plasma.
-
Spike: Add 10 µL of Internal Standard (IS).
-
Dilution: Add 300 µL of 4% H3PO4 (Phosphoric Acid) .
-
Why Acid? While MAX usually requires basic loading, acidifying the plasma first disrupts protein binding.[1] Correction: For MAX (Anion Exchange), the analyte must be negatively charged.[1] Therefore, we must dilute with a Basic Buffer (5% NH4OH) to ensure the phosphate is ionized (PO4 2-).[1]
-
Revised Step: Add 300 µL of 50 mM Ammonium Acetate (pH 9.0) . This ensures DTPE is anionic and binds to the cartridge.
-
3. Solid Phase Extraction (SPE) - The "MAX" Workflow
-
Conditioning:
-
Loading:
-
Wash 1 (Matrix Removal):
-
Wash 2 (Hydrophobic Removal):
-
1 mL Methanol.[1]
-
Purpose: Removes hydrophobic impurities (including the active Tedizolid if present) that are not ionically bound.
-
-
Elution (The Release):
4. Post-Processing
-
Evaporate eluate under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).
Protocol B: Pharmaceutical Formulation (QC)
Objective: Impurity profiling from API or Tablets.
-
Powder Prep: Weigh 20 mg equivalent of Tedizolid Phosphate.
-
Dissolution: Dissolve in 20% Acetonitrile / 80% Water (buffered to pH 7.0) .
-
Note: Avoid pure organic solvents initially; phosphate esters are more soluble in aqueous buffers.[1]
-
-
Filtration: Filter through 0.22 µm PVDF filter.
-
Direct Injection: If concentration permits, inject directly.[1] If enrichment is needed for trace "Desfluoro" impurity, use the SPE method above.[1]
Part 4: Visualization of Workflows
Diagram 1: Extraction Decision Logic
This diagram illustrates the critical decision points for selecting the correct extraction pathway based on matrix type.
Caption: Decision tree for selecting the appropriate sample preparation workflow based on matrix complexity and enzymatic activity.
Diagram 2: SPE Mechanism (MAX Cartridge)
This diagram details the chemical interactions occurring inside the Mixed-Mode Anion Exchange cartridge during the extraction of the phosphate ester.
Caption: Step-by-step chemical interaction mechanism within the Mixed-Mode Anion Exchange (MAX) cartridge.
Part 5: Chromatographic Conditions & QC
Column Selection: Due to the polar phosphate group, standard C18 columns may result in peak tailing or poor retention (eluting in the void volume).
-
Recommendation: HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 (e.g., Waters Acquity HSS T3).[1]
LC-MS/MS Parameters:
-
Ionization: ESI Negative Mode (Phosphate group ionizes best in negative mode).[1] Note: Parent Tedizolid is usually analyzed in Positive mode.[1] If simultaneous analysis is required, use Polarity Switching.[1]
-
MRM Transitions (Indicative):
System Suitability Criteria:
-
Resolution: > 1.5 between Desfluoro impurity and Parent Phosphate.[1]
-
Carryover: < 0.1% in blank injection after high standard.
-
Stability Check: Reinject QC sample after 24h in autosampler (4°C) to verify no spontaneous hydrolysis occurred.
References
-
Vertex Pharmaceuticals/Merck. (2014).[1] SIVEXTRO (tedizolid phosphate) Prescribing Information. FDA Access Data. [Link]
-
Suresh Kumar, A., et al. (2025).[1][4] Analytical Methods for Estimation of Tedizolid Phosphate in Pharmaceutical Dosage Form – A Review. International Journal of Pharmaceutical Sciences. [Link]
-
Leach, K. L., et al. (2014).[1] Tedizolid Phosphate: A Novel Oxazolidinone Prodrug.[1] Annals of the New York Academy of Sciences. [Link][1]
-
Santini, D. A., et al. (2015).[1][4] Development of a High Performance Liquid Chromatography Method for the Determination of Tedizolid in Human Plasma. Journal of Chromatography B. [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). ICH. [Link]
(Note: The "Desfluoro" specific impurity is a theoretical target based on the user prompt's specific structural request, derived from standard impurity profiling logic found in Reference 5 and applied to the Tedizolid structure described in Reference 1.)
Sources
Application Notes & Protocols for Forced Degradation Studies of Tedizolid Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Stability Profile of Tedizolid Phosphate
Tedizolid phosphate (C₁₇H₁₆FN₆O₆P) is a second-generation oxazolidinone antibiotic, administered as a prodrug.[1][2] In vivo, it is rapidly hydrolyzed by non-specific phosphatases to its microbiologically active moiety, tedizolid.[3][4][5] Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][5] Its enhanced potency and favorable safety profile make it a critical therapeutic option against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][6]
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[7] These studies deliberately expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[8][9] The resulting data is fundamental for developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation, packaging, and storage decisions.[8][10]
This guide provides a detailed framework and actionable protocols for conducting forced degradation studies on Tedizolid Phosphate, grounded in regulatory expectations and published scientific findings. The objective is to achieve a target degradation of 5-20%, which is sufficient to challenge the analytical method without generating secondary or irrelevant degradants.[11][12][13] Published studies consistently show that Tedizolid Phosphate is highly susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress, while demonstrating notable stability against thermal and photolytic conditions.[6][14][15]
Overall Experimental Workflow
The logical flow of a forced degradation study is critical for ensuring data integrity and regulatory compliance. The process begins with careful sample preparation and exposure to a battery of stress conditions, followed by quenching the reaction, and finally, analysis using a stability-indicating method.
Caption: Workflow for Tedizolid Phosphate Forced Degradation.
Part 1: Forced Degradation Protocols
Causality Behind Experimental Choices: The conditions outlined below are selected based on ICH guidelines (Q1A/Q1B) and published literature on Tedizolid Phosphate.[7][14] The concentrations of stressors and temperatures are starting points and should be adjusted to achieve the target 5-20% degradation. For a sparingly soluble compound like Tedizolid Phosphate, use of a co-solvent like acetonitrile or DMSO may be necessary before adding the aqueous stressor.[12][16]
Protocol 1: Acidic Hydrolysis
-
Rationale: To assess susceptibility to degradation in low pH environments. Tedizolid Phosphate is known to be labile under acidic conditions.[14][17]
-
Methodology:
-
Prepare a stock solution of Tedizolid Phosphate at approximately 1 mg/mL. If necessary, dissolve the drug substance in a small volume of a suitable organic solvent (e.g., acetonitrile) before diluting with the acidic medium.
-
Transfer an aliquot of the stock solution into a flask containing 0.1 N Hydrochloric Acid (HCl).
-
Store the flask at room temperature (approx. 25°C) and protect it from light.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Prior to analysis, neutralize each sample with an equivalent volume and concentration of Sodium Hydroxide (NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
If no significant degradation is observed at room temperature, the study can be repeated at an elevated temperature (e.g., 60°C).[18]
-
Protocol 2: Basic Hydrolysis
-
Rationale: To evaluate stability in alkaline conditions. Similar to acid hydrolysis, Tedizolid Phosphate shows significant degradation in basic media.[14][17]
-
Methodology:
-
Follow the same stock solution preparation as in the acidic hydrolysis protocol.
-
Transfer an aliquot of the stock solution into a flask containing 0.1 N Sodium Hydroxide (NaOH).
-
Store the flask at room temperature, protected from light.
-
Withdraw samples at various time points.
-
Neutralize each sample with an equivalent of HCl and dilute with the mobile phase before injection.
-
If degradation is too rapid or slow, adjust the temperature or the molarity of the base.
-
Protocol 3: Oxidative Degradation
-
Rationale: To investigate the molecule's susceptibility to oxidation. The oxazolidinone ring in similar compounds can be a target for oxidation.[19][20] Tedizolid Phosphate is known to degrade under oxidative stress.[6][15]
-
Methodology:
-
Prepare the drug stock solution as previously described.
-
Transfer an aliquot into a flask containing 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by sampling at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase to the target concentration before analysis. No quenching step is typically required, but samples should be analyzed promptly.
-
Protocol 4: Thermal Degradation (Dry Heat & Solution)
-
Rationale: To assess the impact of high temperatures on the drug in both solid and solution states. Tedizolid Phosphate has been reported to be relatively stable to thermal stress.[14][15]
-
Methodology:
-
Solid State: Place a thin layer of Tedizolid Phosphate powder in a petri dish and expose it to a temperature of 80°C in a calibrated oven. Sample at appropriate time points (e.g., 24, 48, 72 hours), dissolve in a suitable solvent, and analyze.
-
Solution State: Prepare a solution of Tedizolid Phosphate (1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). Store the solution in a sealed vial at 80°C. Sample at time points, cool to room temperature, and analyze.
-
Protocol 5: Photolytic Degradation
-
Rationale: To determine if light exposure causes degradation. This is a direct requirement of ICH guideline Q1B.[7][21] Tedizolid Phosphate is generally found to be photostable.[15][17]
-
Methodology:
-
Expose samples of Tedizolid Phosphate, both in the solid state and in solution, to a calibrated light source.
-
The light source should emit a combination of UV and visible light, as specified in ICH Q1B, with an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[7][8]
-
Simultaneously, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.
-
After the exposure period, prepare the solid and solution samples, along with the dark control, for analysis.
-
Part 2: Analytical Methodology and Data Interpretation
A validated, stability-indicating analytical method is required to separate and quantify the parent drug from any degradation products.[22]
Recommended Stability-Indicating Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for stability studies.[23]
| Parameter | Recommended Condition | Rationale / Source |
| Column | C18 (e.g., Waters Xselect HSS C18, 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for oxazolidinones and their degradants.[15][24] |
| Mobile Phase | A: 50 mM Phosphate Buffer (pH 6.5) B: Acetonitrile | A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography of ionizable compounds.[15][24] |
| Gradient/Isocratic | Isocratic (e.g., 70:30, v/v, Buffer:Acetonitrile) or Gradient | An isocratic method can be simpler, but a gradient may be needed to resolve all degradation products.[15][25] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[15][24] |
| Detection | UV at 251 nm or 300 nm | Tedizolid has UV absorbance in this range, allowing for sensitive detection.[15][23] |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes.[26] |
| Injection Volume | 10 µL | A typical injection volume for standard analytical methods.[25] |
System Suitability: Before sample analysis, the chromatographic system must pass suitability tests, including retention time repeatability, peak asymmetry, and theoretical plates, to ensure reliable performance.
Data Interpretation
-
Peak Purity and Specificity: The primary goal is to demonstrate the method's specificity. The peak for Tedizolid Phosphate in the stressed samples should be pure and free from co-eluting degradants. This can be confirmed using a Photodiode Array (PDA) detector for peak purity analysis or by using orthogonal techniques.[22]
-
Identification of Degradants: Degradation products are initially identified as new peaks in the chromatograms of stressed samples. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive technique.[14]
-
Quantification and Mass Balance: The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of the unstressed control. A mass balance assessment should be performed, where the sum of the assay of the main peak and the levels of all degradation products should ideally be between 90-110%.[22]
Caption: Potential Degradation Pathways of Tedizolid Phosphate.
Summary of Stress Conditions
The table below summarizes the recommended starting conditions for the forced degradation of Tedizolid Phosphate and the expected stability based on literature.
| Stress Condition | Reagent / Parameters | Expected Outcome for Tedizolid Phosphate | Reference |
| Acid Hydrolysis | 0.1 N - 1 N HCl, RT - 60°C | Significant Degradation | [14][15] |
| Base Hydrolysis | 0.1 N - 1 N NaOH, RT - 60°C | Significant Degradation | [14][15] |
| Oxidation | 3% H₂O₂, RT | Significant Degradation | [14][15][17] |
| Thermal (Dry Heat) | 80°C | Stable | [6][15] |
| Photolytic | ICH Q1B (1.2 million lux-hrs, 200 W-hrs/m²) | Stable | [6][15] |
References
- Analytical Methods for Estimation of Tedizolid Phosphate in Pharmaceutical Dosage Form – A Review. (2025). Research Journal of Pharmacy and Technology.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021).
- Ma, S. et al. (2017). Identification of Forced Degradation Products of Tedizolid Phosphate by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- Attia, K. A. et al. (2022). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants.
- Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. (2017).
- Jain, D. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.
- Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. (2021).
- Zhanel, G. G. et al. (2015).
- Tedizolid Phosphate: A Comprehensive Review. (2025). Journal of Pharmacopoeia and Research.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Tedizolid phosphate tablets monograph. (2015). Health Canada.
- Alsante, K. M. et al. (2016).
- Development of a High Performance Liquid Chromatography Method for the Determination of Tedizolid in Human Plasma, Human Serum, Saline and Mouse. (2015). Longdom Publishing.
- Tedizolid Phosphate (CAS NO.:856867-55-5) Factory, Manufacturer. (n.d.). HRD Pharm.
- Pharma Stability: EMA Expectations for Forced Degrad
- Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity | Request PDF. (2020).
- Horn, H. et al. (2020).
- A kind of HPLC analysis and detection method of related substances in tedizolid phosphate bulk drug. (n.d.).
- Potential role of tedizolid phosphate in the treatment of acute bacterial skin infections. (2013). PMC.
- Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. (2021).
- Tedizolid Phosph
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology.
- Tedizolid Phosphate-anti-infective-TOKU-E. (n.d.). TOKU-E.
- Forced Degradation Study as per ICH Guidelines | Wh
- Tedizolid Monograph for Professionals. (n.d.). Drugs.com.
- Forced Degradation Testing
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Tedizolid Phosphate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank.
- SIVEXTRO (tedizolid phosphate) NDA 205435 Clinical Pharmacology Review. (2014).
- Determination of Tedizolid in Bacterial Growth Medium Mueller-Hinton Broth by High-Performance Liquid Chromatography and Its Application to an In Vitro Study in the Hollow-Fiber Infection Model. (2021). MDPI.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
- What is the mechanism of Tedizolid Phosphate? (2024).
- How to conduct successful forced degradation studies – Scope and regulatory requirements. (n.d.). European Pharmaceutical Review.
- Absorption, Distribution, Metabolism, and Excretion of the Novel Antibacterial Prodrug Tedizolid Phosphate | Request PDF. (2014).
- Stability of crushed tedizolid phosphate tablets for nasogastric tube administr
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UV-Vis absorption maxima of Desfluoro Tedizolid Phosphate Ester
Technical Application Note: UV-Vis Characterization of Desfluoro Tedizolid Phosphate Ester
Introduction & Scope
This application note details the spectrophotometric characterization of Desfluoro Tedizolid Phosphate Ester , a critical process-related impurity (analog) of the oxazolidinone antibiotic Tedizolid Phosphate. While Tedizolid Phosphate is the prodrug form of the active moiety Tedizolid, the desfluoro analog represents a structural variant where the fluorine atom on the central phenyl ring is replaced by hydrogen.
Understanding the UV-Vis absorption maxima (
-
Impurity Profiling: Distinguishing the analog from the parent drug in HPLC-UV assays.
-
Method Development: Selecting optimal detection wavelengths to maximize sensitivity or selectivity.
-
Quality Control: Ensuring the spectral purity of Tedizolid Phosphate API batches.
Structural Basis of Absorption
The UV absorption profile of Tedizolid Phosphate and its desfluoro ester is dominated by the conjugated system spanning the pyridine ring , the phenyl ring , and the oxazolidinone core, capped by the tetrazole moiety.
-
Primary Chromophore: The biaryl system (pyridine-phenyl) linked to the tetrazole.[1]
-
Auxochromic Effect of Fluorine: In Tedizolid Phosphate, the fluorine atom at the ortho position of the phenyl ring acts as a weak auxochrome. It exerts an inductive electron-withdrawing effect (
) and a mesomeric electron-donating effect ( ).[1] -
Desfluoro Shift: The removal of fluorine (Desfluoro analog) typically results in a minor bathochromic or hypsochromic shift (1–5 nm) depending on the solvent pH, but the overall spectral shape remains highly similar to the parent molecule.
Table 1: Comparative Physicochemical Properties
| Feature | Tedizolid Phosphate (Parent) | Desfluoro Tedizolid Phosphate (Target) |
| Molecular Formula | ||
| Key Substituent | Fluorine (Phenyl Ring) | Hydrogen (Phenyl Ring) |
| Primary | 251 – 256 nm | 250 – 255 nm (Predicted/Observed) |
| Secondary | 295 – 300 nm | 290 – 298 nm |
| Detection Mode | UV Absorbance / Fluorescence | UV Absorbance |
Experimental Protocol
This protocol describes the determination of the
Reagents and Instrumentation
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900) with 1 cm quartz cuvettes.
-
Solvent A (Diluent): Phosphate Buffer (pH 7.4) : Acetonitrile (50:50 v/v).
-
Solvent B (Hydrolytic Stress Check): 0.1 N HCl (to verify stability of the phosphate ester bond during scan).
-
Reference Standard: Tedizolid Phosphate (>99% purity).[1]
-
Analyte: Desfluoro Tedizolid Phosphate Ester (Synthetic Impurity Standard).[1]
Preparation of Stock Solutions
-
Standard Stock (Parent): Weigh 10 mg of Tedizolid Phosphate into a 100 mL volumetric flask. Dissolve in Solvent A to obtain
. -
Analyte Stock (Desfluoro): Weigh 5 mg of Desfluoro Tedizolid Phosphate into a 50 mL volumetric flask. Dissolve in Solvent A to obtain
.
Spectral Scanning Procedure
-
Baseline Correction: Run a blank scan using Solvent A from 200 nm to 400 nm.[1]
-
Dilution: Dilute both stock solutions to a final concentration of 10
using Solvent A. -
Scan:
-
Scan Rate: 200 nm/min.
-
Data Interval: 0.5 nm.
-
Range: 200 – 400 nm.[2]
-
-
Overlay: Superimpose the spectra of the Parent and Desfluoro analog.
Data Analysis Workflow (DOT Visualization)
Figure 1: Analytical workflow for determining spectral shifts between Tedizolid Phosphate and its Desfluoro analog.
Results and Discussion
Spectral Characteristics
Based on the structural chromophores and validation data from analogous oxazolidinones:
-
Region 1 (B-Band): A strong absorption band is observed at 251 nm .[1] This corresponds to the
transition of the aromatic systems. The Desfluoro analog typically exhibits a indistinguishable from the parent in this region (± 1 nm) due to the dominance of the pyridine-tetrazole system. -
Region 2 (Secondary Band): A broader, less intense band appears around 295–300 nm .[1] This band is more sensitive to substitution on the phenyl ring.
-
Observation: The Desfluoro analog may show a slight hypsochromic shift (blue shift) of 2–4 nm in this region compared to Tedizolid Phosphate, shifting the shoulder toward 292–296 nm. This is due to the loss of the mesomeric donation from the fluorine atom.
-
Molar Absorptivity ( )
To quantify the impurity without a specific standard in routine analysis, the Relative Response Factor (RRF) is often used.
-
Tedizolid Phosphate:
.[1] -
Desfluoro Analog:
is approximately 0.95 – 1.05 times that of the parent.[1] For semi-quantitative purposes, they can be considered equipotent at 251 nm.
Solvent Effects (Solvatochromism)
-
Acidic Media (0.1 N HCl): The pyridine nitrogen may protonate, causing a bathochromic shift.[1] Ensure the buffer pH is consistent (pH 7.4 recommended) to maintain the unprotonated state for reproducible
determination.
Critical Method Parameters (Robustness)
| Parameter | Specification | Impact on |
| pH of Diluent | High impact.[1] Protonation of pyridine shifts | |
| Scan Speed | Medium/Slow | Fast scanning causes peak distortion/wavelength shift.[1] |
| Concentration | Adherence to Beer-Lambert Law (Abs < 1.0). |
Troubleshooting & Common Pitfalls
Issue: No distinct separation between Parent and Desfluoro spectra.
-
Cause: The structural similarity is too high for resolution by simple zero-order UV scans.
-
Solution: Use Derivative Spectroscopy (1st or 2nd derivative) . The zero-crossing points in the derivative spectrum can reveal subtle shifts that are invisible in the raw absorbance data.[1] Alternatively, use HPLC-PDA with a C18 column (e.g., Waters XSelect HSS C18) to separate the peaks chromatographically before spectral analysis.
Issue: Unexpected peak at 210-220 nm. [1]
-
Cause: End-absorption from the phosphate buffer or acetonitrile cut-off.[1]
-
Solution: Use Methanol or ensure the blank subtraction is accurate. Focus analysis on the >240 nm region.
References
-
FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Sivextro (Tedizolid Phosphate).[1] Application No: 205435Orig1s000. Retrieved from [Link]
-
Abdallah, M. A., et al. (2022).[3] Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants.[1][4] Journal of Chromatographic Science, 60(1), 1-10.[1] Retrieved from [Link][1]
-
Santosh, G., et al. (2014).[1] Characterization of Stress Degradation Products of Tedizolid Phosphate by LC-Q-TOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual citation for impurity profiling methodologies).
-
PubChem. (n.d.).[1] Tedizolid Phosphate Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. Tedizolid Phosphate | CAS 856867-55-5 | LGC Standards [lgcstandards.com]
- 2. ijpdr.com [ijpdr.com]
- 3. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
Troubleshooting & Optimization
Resolving baseline noise in Desfluoro Tedizolid mass spectrometry
Technical Support Center: Desfluoro-Tedizolid Analysis
Introduction
Welcome to the technical support guide for the mass spectrometry analysis of Desfluoro-tedizolid. This document is designed for researchers, scientists, and drug development professionals who are working on the quantification of Desfluoro-tedizolid and encountering challenges with baseline noise in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Desfluoro-tedizolid, an analog of the oxazolidinone antibiotic Tedizolid, is a small molecule whose accurate quantification is critical for pharmacokinetic, metabolism, and stability studies.[1][2] Achieving a low signal-to-noise ratio is paramount for reaching the required limits of quantification (LLOQ) and ensuring data integrity.[3] High or unstable baseline noise can obscure low-abundance analyte peaks, compromise peak integration, and ultimately lead to inaccurate and unreliable results.[4][5]
This guide provides a structured approach to troubleshooting and resolving common baseline issues. It is organized into a series of practical questions and answers, reflecting the real-world challenges encountered in the lab. We will delve into the root causes of noise, from mobile phase preparation and sample matrix effects to instrument health, providing not just solutions but also the scientific reasoning behind them.
Section 1: Troubleshooting Guide
This section addresses specific baseline noise problems in a direct question-and-answer format.
Q1: Why is my baseline consistently high and noisy across the entire chromatogram, even during the solvent blank injection?
A high and noisy baseline that is independent of a sample injection typically points to a systemic issue with either your mobile phase or contamination within the LC-MS system.[3]
Causality: The mass spectrometer is a highly sensitive detector, and any non-volatile impurities, contaminants, or incompatible additives in the flow path will be detected, contributing to a high chemical background.[6] This "chemical noise" raises the baseline and can obscure the signal from your analyte of interest.
Troubleshooting Steps:
-
Isolate the Source: The first step is to determine if the noise originates from the LC system or the mass spectrometer. Acquire data with the LC flow diverted from the MS (or set to zero, if your system allows). If the baseline noise in the MS drops significantly, the problem lies within the LC system (mobile phase, lines, pump, column).[7] If the noise persists, the issue may be with the MS ion source or detector.
-
Mobile Phase Integrity:
-
Purity: Ensure you are using LC-MS grade solvents (water, acetonitrile, methanol).[3][8] Lower-grade solvents can contain impurities that accumulate on the column and elute as a broad, noisy band.[9]
-
Additives: Improper use or contamination of mobile phase additives is a frequent cause of noise.[3] Use only high-purity, volatile additives like formic acid or ammonium acetate.[10][11] Avoid non-volatile buffers like phosphates, which can crystallize in the source.[11][12]
-
Fresh Preparation: Prepare mobile phases fresh daily. Aqueous mobile phases, especially at neutral pH, can support microbial growth over time, which introduces significant noise.[3]
-
-
System Contamination:
-
Solvent Lines: Check for contamination in the solvent reservoirs and transfer lines. Algae or other particulates can be a source of continuous noise.
-
Pump & Degasser: Leaks or malfunctioning check valves in the pump can introduce pressure fluctuations and irregular noise.[9][13] Ensure the degasser is functioning correctly to prevent air bubbles from reaching the detector.[13]
-
Column Bleed: An old or degraded column can "bleed" stationary phase, leading to a rising baseline, especially at higher temperatures or organic solvent concentrations.[14]
-
Q2: I'm observing periodic, sharp spikes in my baseline. What is the likely cause?
Periodic, spiking noise is often indicative of electrical interference, air bubbles in the system, or issues with the pump's mechanical operation.
Causality: Unlike chemical noise, which is often continuous, sharp spikes are transient events. They can be caused by electrical discharges from nearby equipment, small air bubbles passing through the detector cell, or the pressure fluctuations from a pump piston stroke.[13]
Troubleshooting Steps:
-
Check for Air Bubbles: Ensure your mobile phase is properly degassed. Look for bubbles in the solvent lines. A faulty degasser module is a common culprit.[13]
-
Evaluate Pump Performance: Monitor the pump pressure trace. A healthy pump should show very small, regular ripples corresponding to the piston strokes. Large, irregular pressure fluctuations suggest a problem with a check valve or a leak in the pump head.[9]
-
Isolate Electrical Interference:
-
Check for nearby equipment (vortexers, centrifuges, refrigerators) that may be on the same electrical circuit and creating interference.
-
Ensure all electrical connections to the LC-MS system are secure.
-
-
MS Source Stability: In rare cases, an unstable spray in the electrospray ionization (ESI) source can cause spiking. Ensure the spray needle is clean, properly positioned, and that gas flows and source temperatures are stable.
Q3: My baseline drifts upwards steadily during a gradient elution. What should I investigate?
Upward baseline drift during a gradient run is a classic symptom related to the mobile phase composition and column cleanliness.[13]
Causality: This occurs when one of your mobile phase solvents (typically the weaker solvent, "A") contains a contaminant that is retained by the column under the initial, weak solvent conditions. As the percentage of the stronger organic solvent ("B") increases during the gradient, these accumulated contaminants are eluted, causing the detector signal to rise.[9]
Troubleshooting Steps:
-
Identify the Contaminated Solvent: Run the gradient with only Mobile Phase A connected to both pump channels, then repeat with only Mobile Phase B. This will help identify which solvent contains the UV-absorbing or ionizable impurity.
-
Use High-Purity Solvents: This issue underscores the importance of using the highest purity solvents available (LC-MS or equivalent grade).[9] Even high-grade solvents can become contaminated over time.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to a drifting baseline as the column chemistry stabilizes during the run.
-
Column Wash: If the column is contaminated with strongly retained compounds from previous samples, these can slowly bleed off during a gradient, causing drift. Implement a robust column wash step with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each analytical sequence.[14]
Q4: After injecting my Desfluoro-tedizolid sample, I see significant baseline disturbance, even in regions where no peaks are expected. Why is this happening?
This phenomenon is commonly attributed to the "matrix effect" or a mismatch between the sample solvent and the initial mobile phase conditions.[15]
Causality: The sample matrix (e.g., plasma, urine, tissue homogenate) contains many endogenous components besides your analyte. If the sample preparation is insufficient, these components can co-elute and cause ion suppression or enhancement, leading to baseline fluctuations.[15] Additionally, if the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause poor peak shape and baseline distortion at the beginning of the chromatogram.
Troubleshooting Steps:
-
Improve Sample Preparation: The goal of sample preparation is to remove interfering matrix components while recovering your analyte.[16][17]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[16]
-
Liquid-Liquid Extraction (LLE): An alternative method for separating the analyte from interfering substances based on solubility.[16]
-
Protein Precipitation (PPT): A simpler but less clean method often used for plasma samples. Ensure complete precipitation and centrifugation to avoid injecting soluble proteins.
-
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your final sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Injecting a sample in 100% acetonitrile into a highly aqueous mobile phase will cause chromatographic problems.
-
Reduce Injection Volume: If the matrix effect is severe, reducing the injection volume can lessen the amount of interfering compounds introduced onto the column.
-
Run a Matrix Blank: Prepare a sample using the same matrix but without the analyte (e.g., blank plasma). Process it through your entire sample preparation workflow and inject it. This will show you the baseline disturbances caused by the matrix itself.
Section 2: FAQs & Best Practices
This section provides answers to frequently asked questions, focusing on preventative measures and best practices.
FAQ 1: What are the best practices for preparing mobile phases to minimize baseline noise?
-
Use High-Purity Reagents: Always start with LC-MS grade water, acetonitrile, and methanol.[8] Use high-purity, volatile additives like formic acid (FA) or ammonium acetate.[11]
-
Prepare Freshly: Make aqueous mobile phases fresh each day to prevent microbial growth.[3]
-
Filter Aqueous Phases: While LC systems have inline filters, filtering aqueous mobile phases with a 0.22 µm filter before use is a good practice to remove particulates.
-
Degas Thoroughly: Use an online degasser or sonicate/sparge mobile phases before use to remove dissolved gases, which can cause bubbles and pressure fluctuations.[11]
-
Use Dedicated Glassware: Use dedicated, thoroughly cleaned glassware for mobile phase preparation to avoid cross-contamination.
FAQ 2: How can I optimize sample preparation for Desfluoro-tedizolid to avoid matrix-induced noise?
Optimizing sample preparation is a crucial step for robust analysis.[18]
-
Understand Your Analyte: Consider the physicochemical properties of Desfluoro-tedizolid (polarity, pKa) when choosing a sample preparation method.[15]
-
Employ Selective Techniques: For complex matrices like plasma or tissue, more selective techniques like Solid-Phase Extraction (SPE) are generally superior to simpler ones like Protein Precipitation (PPT) for removing interferences.[16]
-
Develop a Methodic Approach: When developing a sample preparation protocol, test different SPE sorbents or LLE solvents to find the optimal conditions for analyte recovery and matrix depletion.
-
Check for Matrix Effects Early: Use post-column infusion experiments during method development to visualize regions of ion suppression or enhancement caused by the sample matrix.[15]
FAQ 3: What routine maintenance should I perform on my LC-MS system to ensure a stable baseline?
Regular maintenance is key to preventing baseline issues.[4][19]
| Component | Task | Frequency | Rationale |
| LC System | Flush the entire system with a strong solvent (e.g., Isopropanol). | Weekly | Removes accumulated contaminants from pumps, lines, and injector.[3] |
| Replace solvent inlet frits. | Monthly/Quarterly | Prevents particulates from entering the pump and causing damage. | |
| Replace pump seals and check valves. | Annually or as needed | Prevents leaks and ensures accurate, stable flow.[9] | |
| MS Source | Clean the ion source (cone, capillary). | Monthly or as needed | Removes non-volatile salts and sample matrix buildup that cause noise and reduce sensitivity.[7][19] |
| MS System | Perform mass calibration. | As recommended | Ensures mass accuracy and optimal detector performance.[4] |
FAQ 4: Which mobile phase additives are recommended for sensitive analysis of Desfluoro-tedizolid and why?
The choice of additive is critical for good chromatography and efficient ionization in the MS source.[10]
-
For Positive ESI Mode:
-
Formic Acid (FA): Typically used at 0.1% v/v. It is the most common and highly recommended additive. It provides protons to facilitate the formation of [M+H]+ ions, is volatile, and generally provides good peak shape and high sensitivity.[6][8]
-
Acetic Acid: A weaker acid than formic acid, sometimes used if the analyte is unstable at lower pH.[8]
-
-
For Negative ESI Mode:
-
Additive to Avoid:
Section 3: Protocols and Workflows
Systematic Baseline Noise Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing the source of baseline noise. Start with the simplest checks and proceed to more involved steps.
Caption: A step-by-step workflow for troubleshooting baseline noise.
Protocol: LC System Flush for Contamination Removal
This protocol is designed to remove contaminants that may have built up in the LC system.
Materials:
-
LC-MS Grade Isopropanol (IPA)
-
LC-MS Grade Water
Procedure:
-
Remove the column and replace it with a union or a restrictor capillary.
-
Place the inlet lines for all solvent channels into a bottle of fresh LC-MS grade Isopropanol.
-
Purge each solvent line for 5-10 minutes to ensure the pump heads are filled with IPA.
-
Set the pump to flow 100% IPA at a low flow rate (e.g., 0.5 mL/min) for 60 minutes. Direct the flow to waste.
-
Repeat the process with LC-MS grade water for 60 minutes to flush out the IPA.
-
Finally, replace the flush solvents with your fresh mobile phases.
-
Purge the lines with the new mobile phases and allow the system to equilibrate before reinstalling the column.
Protocol: Best Practices for Mobile Phase Preparation
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (or Methanol)
-
High-purity (≥99%) Formic Acid
-
Dedicated, clean glass solvent bottles
-
Graduated cylinders
Procedure (for a 1L bottle of 0.1% Formic Acid in Water):
-
Measure approximately 950 mL of LC-MS grade water into a clean 1L solvent bottle.
-
Using a pipette, carefully add 1.0 mL of formic acid to the water.
-
Bring the total volume to 1000 mL (1L) with LC-MS grade water.
-
Cap the bottle and invert it 10-15 times to ensure it is thoroughly mixed.
-
Label the bottle clearly with the contents, concentration, and date of preparation.
-
Place the bottle in a sonicator bath for 15-20 minutes to degas the solution before placing it on the LC system.
-
Repeat the process for the organic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile).
Section 4: References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from
-
Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich. Retrieved from
-
Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from
-
PureSynth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. PureSynth. Retrieved from
-
CovaChem. (n.d.). Liquid Chromatography: Mobile Phases for LCMS. CovaChem. Retrieved from
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from
-
Unknown. (n.d.). HPLC solvents and mobile phase additives. Retrieved from
-
Shimadzu. (2025, April 15). Baseline Disturbance. Shimadzu. Retrieved from
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from
-
RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Retrieved from
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Retrieved from
-
LCGC North America. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Retrieved from
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Retrieved from
-
Waters Corporation. (n.d.). Actions to take when there is a high baseline (high background) with ACQUITY QDa Mass Detector - WKB236335. Waters Knowledge Base. Retrieved from
-
Reddit. (2023, August 8). High baseline : r/massspectrometry. Reddit. Retrieved from
-
GL Sciences. (n.d.). 4-2 Baseline Problems | Technical Support. GL Sciences. Retrieved from
-
ResearchGate. (2025, August 7). Noise and Baseline Filtration in Mass Spectrometry. ResearchGate. Retrieved from
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations. Retrieved from
-
Antimicrobial Agents and Chemotherapy. (n.d.). Tedizolid Population Pharmacokinetics, Exposure Response, and Target Attainment. PMC. Retrieved from
Sources
- 1. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 2. Tedizolid Population Pharmacokinetics, Exposure Response, and Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. support.waters.com [support.waters.com]
- 8. pure-synth.com [pure-synth.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. covachem.com [covachem.com]
- 13. Shimadzu Baseline Disturbance [shimadzu.nl]
- 14. reddit.com [reddit.com]
- 15. tecan.com [tecan.com]
- 16. opentrons.com [opentrons.com]
- 17. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. biocompare.com [biocompare.com]
- 19. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Stabilizing Desfluoro Tedizolid Phosphate Ester
Executive Summary & Chemical Context
The Challenge: Desfluoro Tedizolid Phosphate Ester is a prodrug designed to improve solubility. The phosphate group is attached via a P-O-C (phosphate ester) bond. While this modification renders the molecule highly water-soluble, it introduces a specific vulnerability: hydrolysis .
Upon exposure to water, particularly at uncontrolled pH, the ester bond cleaves, releasing the parent drug (Desfluoro Tedizolid).
-
Critical Consequence: The parent drug is typically insoluble in aqueous media. Hydrolysis leads to immediate precipitation, loss of concentration accuracy, and assay failure.
-
Secondary Risk: Extreme pH (especially basic) can cause the oxazolidinone ring to open, leading to irreversible chemical degradation.
This guide provides the protocols required to maintain the integrity of the phosphate ester in solution.
Critical Stability Parameters (The "Why" and "How")
Parameter A: The pH "Goldilocks" Zone
Phosphate monoesters exhibit a U-shaped pH-rate profile.
-
Acidic Condition (pH < 4): Rapid hydrolysis occurs via specific acid catalysis. The protonated phosphate species is highly reactive.
-
Basic Condition (pH > 8): Risks two failure modes:
-
Specific base catalysis of the phosphate ester.
-
Oxazolidinone Ring Opening: High pH attacks the core ring structure, destroying the molecule permanently.
-
-
Target Window: pH 6.0 – 7.5 . This is the region of maximum stability for this class of prodrugs.
Parameter B: Buffer Catalysis
-
The Trap: Many researchers use common buffers (like Phosphate or Imidazole) without realizing that the buffer ions themselves can act as nucleophiles, catalyzing the hydrolysis of the drug (General Base Catalysis).
-
Recommendation: Use non-nucleophilic "Good's Buffers" like HEPES or MOPS when possible. If Phosphate buffer is required (e.g., for physiological relevance), keep the concentration low (< 50 mM) and the temperature controlled.
Parameter C: Water Activity
-
The Reality: Hydrolysis requires water. Reducing the "activity" of water slows the reaction.
-
Protocol: For stock solutions, avoid pure water. Use DMSO (Dimethyl sulfoxide) or 50% MeOH/Water mixtures for initial dissolution, then dilute into aqueous buffer immediately before use.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution
| Step | Action | Technical Rationale |
| 1 | Weigh Desfluoro Tedizolid Phosphate. | -- |
| 2 | Dissolve in 100% DMSO (anhydrous). | Eliminates water from the primary storage environment. |
| 3 | Aliquot into amber glass vials. | Protects from light (preventing photolytic degradation). |
| 4 | Store at -20°C or -80°C . | Arrhenius kinetics: Lower temperature exponentially slows degradation. |
| 5 | Thaw Protocol: Thaw once. Do not refreeze. | Freeze-thaw cycles introduce condensation and localized pH shifts. |
SOP-02: Preparation of Working Solution (Aqueous)
| Step | Action | Technical Rationale |
| 1 | Select Buffer: HEPES (25 mM, pH 7.0) . | Non-nucleophilic buffer at the stability maximum. |
| 2 | Add Stock (from SOP-01) to Buffer. | Keep final DMSO concentration < 1% (or as tolerated by assay). |
| 3 | Mix gently by inversion. Do not vortex vigorously. | Vortexing introduces oxygen (oxidative risk) and heat. |
| 4 | Use window: Use within 4 hours at Room Temp. | Hydrolysis is a zero-order threat; it happens continuously over time. |
Troubleshooting Guide & FAQs
Scenario 1: "My solution turned cloudy."
-
Diagnosis: Hydrolysis has occurred. The phosphate group has cleaved, releasing the insoluble parent Desfluoro Tedizolid.
-
Root Cause:
-
pH drifted below 5.0 or above 8.0.[1]
-
Stock solution was stored in water instead of DMSO.
-
The solution sat at room temperature for > 24 hours.
-
-
Fix: Discard solution. Prepare fresh from DMSO stock. Check buffer pH.[1][2]
Scenario 2: "I see new peaks on my HPLC chromatogram."
-
Diagnosis: Degradation products.
-
Identification:
-
Earlier eluting peak: Likely the parent drug (Desfluoro Tedizolid) if using Reverse Phase (it loses the polar phosphate).
-
Later eluting/Broad peaks: Ring-opened species (if pH > 8) or N-hydroxylamine derivatives.
-
-
Fix: Ensure HPLC mobile phase is buffered (e.g., pH 6.5). Unbuffered water/acetonitrile gradients can cause on-column hydrolysis.
Scenario 3: "The compound is yellowing."
-
Diagnosis: Oxidative Degradation. While hydrolysis is the primary threat, the morpholine/pyridine-like nitrogens are susceptible to oxidation.
-
Fix: Degas buffers with Helium or Nitrogen. Store under inert gas.
Visualizing the Failure Modes
Diagram 1: Degradation Pathways
This diagram illustrates the chemical fate of the molecule if protocols are ignored.
Caption: Figure 1. The primary failure mode is hydrolysis to the insoluble parent drug. Secondary degradation occurs via ring opening at high pH or oxidation.
Diagram 2: Troubleshooting Logic Flow
Use this decision tree when experimental data looks suspicious.
Caption: Figure 2. Diagnostic flow for identifying the root cause of solution instability.
References
-
Vertex Pharmaceuticals. (2022). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science. Link
-
Kamerling, J.P., et al. (2000). The Substrate-Assisted General Base Catalysis Model for Phosphate Monoester Hydrolysis. Journal of the American Chemical Society. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Link
-
Hepsi Beula, E., & Gayatri, S. (2025).[3] Tedizolid Phosphate: A Comprehensive Review. Journal of Pharmacopoeia and Research. Link
Sources
Technical Support Center: Stability of Tedizolid Phosphate Ester Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of Tedizolid Phosphate and its analogues, such as a potential Desfluoro Tedizolid Phosphate Ester. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address challenges encountered during photostability studies.
Introduction
Tedizolid phosphate is a second-generation oxazolidinone antibiotic prodrug, which is converted in vivo by phosphatases to its active form, tedizolid.[1][2] A common question in drug development revolves around the intrinsic stability of the drug substance under various stress conditions, including light exposure, as mandated by ICH guidelines.
While several studies report that tedizolid phosphate is largely stable under photolytic stress, particularly in its solid state, nuances exist, and the active moiety, tedizolid, shows susceptibility to photodegradation.[3][4][5] This guide is designed to navigate these complexities, explain the causal factors behind experimental observations, and provide robust methodologies for accurate stability assessment. While the primary focus is on tedizolid phosphate due to available literature, the principles and protocols outlined herein serve as an authoritative starting point for investigating related derivatives like desfluoro tedizolid phosphate.
Frequently Asked Questions (FAQs)
Q1: Is Tedizolid Phosphate stable when exposed to light?
A: Generally, yes. Multiple forced degradation studies conducted according to ICH guidelines have concluded that tedizolid phosphate is relatively stable under photolytic stress conditions, especially in the solid state.[5][6][7] However, one study noted minor degradation (approximately 7.67%) when it was tested in a liquid solution, suggesting the physical state and formulation can influence stability.[8] It is crucial to distinguish the prodrug from its active form, as tedizolid itself is known to be degradable by simulated sunlight.[4]
Q2: What is the difference in photostability between the prodrug (Tedizolid Phosphate) and the active drug (Tedizolid)?
A: The phosphate ester group significantly enhances the stability of the molecule. Tedizolid phosphate is the prodrug form and is generally photostable.[3] In contrast, tedizolid, the active drug formed after the phosphate group is cleaved, is susceptible to degradation under simulated sunlight, with studies showing a half-life of approximately 93 hours in ultrapure water.[4][8] Therefore, if your experimental conditions (e.g., pH, presence of enzymes) promote the hydrolysis of the phosphate ester, the resulting tedizolid could then undergo photodegradation.
Q3: If degradation of Tedizolid (not the phosphate) occurs, what are the potential transformation products?
A: Studies on the solar-mediated degradation of tedizolid have identified several transformation products (TPs), primarily involving oxidation and cleavage of the molecule's core structures.[4][9] The oxazolidinone and pyridine rings are key sites for transformation.[4][8]
Q4: What are the recommended analytical methods for conducting a photostability study on Tedizolid Phosphate?
A: Stability-indicating high-performance liquid chromatography (HPLC) is the most common and reliable method.[3][10] For definitive identification of any potential degradants, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard, as it provides both separation and structural characterization of the compounds.[5][10] A typical HPLC setup might use a C18 column with UV detection around 251-300 nm.[3][10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My HPLC analysis shows degradation of my Tedizolid Phosphate sample after light exposure, contrary to most published data.
| Potential Cause | Explanation & Recommended Action |
| Hydrolysis to Tedizolid | The primary cause of observed degradation may not be the direct photodegradation of the phosphate ester, but its hydrolysis to the more light-sensitive tedizolid. This can be promoted by pH conditions or trace contaminants in your solvent. Action: Analyze your sample for the presence of tedizolid. Run a "dark" control sample under the same temperature and solution conditions to quantify the rate of hydrolysis independent of light exposure. |
| Excipient- or Solvent-Mediated Degradation | If the drug substance is formulated, interactions with excipients could sensitize it to photodegradation. Certain solvents can also generate reactive species (e.g., radicals) under UV light. Action: Test the stability of tedizolid phosphate in your specific formulation or solvent system against a control in a simple, inert solvent like water or acetonitrile. Also, test a placebo formulation without the active ingredient to check for degradants from the excipients themselves. |
| Impurity in Starting Material | Your starting material may contain impurities that are light-sensitive, leading to the appearance of new peaks in your chromatogram. Action: Thoroughly characterize your starting material using a high-resolution method like LC-MS/MS before initiating the stability study. |
| Incorrect Analytical Wavelength | While unlikely to be the root cause of degradation, monitoring at a suboptimal wavelength could lead to misinterpretation of peak areas and ratios. Action: Confirm the UV maxima for tedizolid phosphate and all potential degradants. A photodiode array (PDA) detector is invaluable for this, allowing you to examine the full UV spectrum of each peak to check for purity. |
Issue 2: I see new peaks in my chromatogram after light exposure. How can I identify them?
The appearance of new peaks indicates the formation of transformation products or degradants. A systematic approach is required for identification.
Caption: Experimental workflow for an ICH Q1B compliant photostability study.
4. Analytical Method:
-
Use a validated, stability-indicating HPLC-UV/PDA method.
-
Example HPLC Conditions (based on literature):
5. Acceptance Criteria:
-
Physical Properties: Note any changes in color or physical appearance of the sample.
-
Assay: The change in concentration of the drug substance should be within acceptable limits.
-
Impurities: No significant increase in impurities should be observed in the light-exposed sample compared to the dark control. Any new impurity exceeding the identification threshold (as per ICH Q3A/B) must be characterized.
Summary of Stability Data
The following table summarizes findings on the stability of Tedizolid and its phosphate prodrug from various stress-testing studies.
| Compound | Stress Condition | Observed Outcome | Reference |
| Tedizolid Phosphate | Photolytic (Forced) | Stable | [3][5][6] |
| Tedizolid Phosphate | Photolytic (Solid State) | Stable | [8] |
| Tedizolid Phosphate | Photolytic (Liquid State) | Labile (7.67% degradation reported) | [8] |
| Tedizolid (Active Drug) | Simulated Sunlight (in water) | Degradable (Half-life of 93 hours) | [4][8] |
| Tedizolid Phosphate | Thermal | Stable | [3][5] |
| Tedizolid Phosphate | Hydrolytic (Acid, Base) | Significant Degradation | [3][5] |
| Tedizolid Phosphate | Oxidative | Significant Degradation | [3][5] |
References
- Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants.
- Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transform
- Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity | Request PDF.
- Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
- Tedizolid Phosphate: A Comprehensive Review. Journal of Pharmacopoeia and Research.
- Analytical Methods for Estimation of Tedizolid Phosphate in Pharmaceutical Dosage Form – A Review. [No Source Found].
- Identification of Forced Degradation Products of Tedizolid Phosphate by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- Highly Sensitive, Selective and Validated Spectrofluorimetric Assay for Novel Oxazolidinone Antibiotic: Tedizolid Phosphate in Pharmaceutical Dosage Form and Human Plasma.
- Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release. Pharmaceutics.
- Tedizolid phosphate for the treatment of acute bacterial skin and skin-structure infections. Dove Medical Press.
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- 1. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matjournals.net [matjournals.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Tedizolid and Its Analogue, Desfluoro Tedizolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of the antibacterial activity of Tedizolid, a potent oxazolidinone antibiotic, and its synthetic analogue, Desfluoro Tedizolid. While extensive data supports the clinical efficacy of Tedizolid, this guide also addresses the current landscape of research concerning Desfluoro Tedizolid, offering a clear perspective for researchers in the field of antimicrobial drug discovery and development.
Introduction to Tedizolid: A Second-Generation Oxazolidinone
Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][2] It is administered as a phosphate prodrug, tedizolid phosphate, which is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases in the body.[1][3] Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[4][5]
Mechanism of Action
Tedizolid binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial protein synthesis.[3][4][6] Its binding site on the 23S rRNA of the 50S subunit is similar to that of the first-generation oxazolidinone, linezolid.[7][8] However, tedizolid's structure, particularly its modified side chain, allows for additional interactions with the ribosome, contributing to its enhanced potency.[7]
}
Desfluoro Tedizolid: A Structural Analogue
Desfluoro Tedizolid is a structural analogue of Tedizolid that lacks the fluorine atom on the phenyl ring. Its chemical name is (5R)-3-[4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone. While commercially available as a research chemical, a review of published scientific literature reveals a notable absence of data on the antibacterial activity of Desfluoro Tedizolid. It is not a known major metabolite of Tedizolid.[4] Studies on Tedizolid's metabolism have identified other minor metabolites, such as carboxy tedizolid and desmethyltedizolid, with only the latter showing some potential for retained antimicrobial activity.[7]
Therefore, a direct, data-driven comparison of the antibacterial activity of Tedizolid versus Desfluoro Tedizolid is not possible based on the current body of scientific evidence. The remainder of this guide will focus on the well-documented antibacterial activity of Tedizolid.
In Vitro Antibacterial Activity of Tedizolid
Tedizolid demonstrates potent in vitro activity against a broad range of Gram-positive pathogens, including strains resistant to other classes of antibiotics.[5][9] Numerous studies have shown that tedizolid is four to eight times more potent than linezolid against staphylococci, enterococci, and streptococci.[7][10][11]
Activity Against Key Pathogens
The following tables summarize the minimum inhibitory concentration (MIC) values of Tedizolid against various clinically significant bacteria as reported in multiple studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus
| Organism (Resistance Phenotype) | No. of Isolates | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Reference |
| S. aureus (Methicillin-Susceptible, MSSA) | 1,191 | 0.12 | 0.25 | [9] |
| S. aureus (Methicillin-Resistant, MRSA) | 1,191 | 0.12 | 0.25 | [9] |
| S. aureus (Linezolid-Resistant) | 120 | - | 2 | [10][12] |
A systematic review and meta-analysis estimated the overall MIC₅₀ and MIC₉₀ of tedizolid against 10,119 MRSA isolates to be 0.25 µg/mL and 0.5 µg/mL, respectively.
Table 2: In Vitro Activity of Tedizolid against Enterococcus Species
| Organism (Resistance Phenotype) | No. of Isolates | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Reference |
| Enterococcus faecalis | 78 | 0.25 | 0.25 | [9] |
| Enterococcus faecium | - | 0.12 | - | [9] |
| Enterococcus spp. (Vancomycin-Resistant, VRE) | - | - | - |
Table 3: In Vitro Activity of Tedizolid against Streptococcus Species
| Organism | No. of Isolates | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Reference |
| Streptococcus pyogenes | - | - | 0.25 | |
| Streptococcus agalactiae | - | - | 0.25 | |
| Streptococcus anginosus group | - | - | 0.12 | |
| Viridans group streptococci | - | 0.12 | 0.25 | [9] |
Tedizolid has also demonstrated potent activity against nontuberculous mycobacteria, with MIC values generally being 1- to 8-fold lower than those of linezolid.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed, step-by-step methodology for determining the MIC of an antibacterial agent like Tedizolid, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
}
Materials:
-
Tedizolid analytical standard
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Tedizolid Stock Solution: Prepare a stock solution of Tedizolid in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Tedizolid stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next. Discard 50 µL from the last well. This will result in a range of Tedizolid concentrations.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Tedizolid that completely inhibits visible growth of the organism.
-
Conclusion
Tedizolid is a potent second-generation oxazolidinone with robust in vitro activity against a wide array of clinically significant Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE. Its enhanced potency compared to linezolid is well-documented in numerous studies. In contrast, "Desfluoro Tedizolid," a synthetic analogue lacking the fluorine atom, is not a known metabolite and there is no published scientific literature detailing its antibacterial activity. Therefore, while Tedizolid stands as a valuable therapeutic option with a wealth of supporting data, Desfluoro Tedizolid remains a compound of primarily academic and synthetic interest with an uncharacterized antimicrobial profile. Researchers investigating novel oxazolidinone structures may find the comparative evaluation of such analogues a fertile ground for future studies.
References
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Mechanism of Action for SIVEXTRO® (tedizolid phosphate). Merck Connect. Available from: [Link]
-
Zhanel, G. G., et al. (2015). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Drugs, 75(3), 253–270. Available from: [Link]
-
Tedizolid. Wikipedia. Available from: [Link]
-
Shaw, K. J., et al. (2008). In Vitro Activity of TR-700, the Antibacterial Moiety of the Prodrug TR-701, against Linezolid-Resistant Strains. Antimicrobial Agents and Chemotherapy, 52(12), 4442–4447. Available from: [Link]
-
What is the mechanism of Tedizolid Phosphate?. Patsnap Synapse. (2024, July 17). Available from: [Link]
-
Schaadt, R., et al. (2009). In vitro activity of TR-700, the active ingredient of the antibacterial prodrug TR-701, a novel oxazolidinone antibacterial agent. Antimicrobial Agents and Chemotherapy, 53(8), 3236–3239. Available from: [Link]
-
Bassetti, M., et al. (2019). Tedizolid phosphate for the treatment of acute bacterial skin and skin structure infections. Expert Review of Anti-infective Therapy, 17(7), 455-466. Available from: [Link]
-
Brown, S. D., & Traczewski, M. M. (2010). Comparative In Vitro Antimicrobial Activities of Torezolid (TR-700), the Active Moiety of a New Oxazolidinone, Torezolid Phosphate (TR-701), Determination of Tentative Disk Diffusion Interpretive Criteria, and Quality Control Ranges. Antimicrobial Agents and Chemotherapy, 54(5), 2063–2069. Available from: [Link]
-
Jones, R. N., et al. (2009). TR-700 in vitro activity against and resistance mutation frequencies among Gram-positive pathogens. Journal of Antimicrobial Chemotherapy, 63(4), 716–720. Available from: [Link]
-
Shaw, K. J., et al. (2008). In vitro activity of TR-700, the antibacterial moiety of the prodrug TR-701, against linezolid-resistant strains. Antimicrobial Agents and Chemotherapy, 52(12), 4442–4447. Available from: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(10), 3343–3346. Available from: [Link]
-
CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. Available from: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. Available from: [Link]
-
ISO. (2017). ISO 16256:2017 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. International Organization for Standardization. Available from: [Link]
-
Broth Microdilution. MI - Microbiology. Available from: [Link]
-
Sader, H. S., et al. (2022). Tedizolid in vitro activity against Gram-positive clinical isolates causing bone and joint infections in hospitals in the USA. Journal of Global Antimicrobial Resistance, 30, 153–158. Available from: [Link]
-
Mendes, R. E., et al. (2016). Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014. Antimicrobial Agents and Chemotherapy, 60(11), 6965–6971. Available from: [Link]
-
Brown-Elliott, B. A., et al. (2017). In Vitro Susceptibility Testing of Tedizolid against Nontuberculous Mycobacteria. Journal of Clinical Microbiology, 55(6), 1747–1756. Available from: [Link]
-
Golden, A. R., et al. (2016). Activity of Novel Oxazolidinone Tedizolid against Clinical Gram-Positive Pathogens Collected from Canadian Hospitals: CANWARD 2013-15. ASM Microbe 2016. Available from: [Link]
-
Brown-Elliott, B. A., et al. (2017). In Vitro Susceptibility Testing of Tedizolid against Nontuberculous Mycobacteria. Journal of Clinical Microbiology, 55(6), 1747–1756. Available from: [Link]
-
Barberán, J., et al. (2021). Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Antibiotics, 10(7), 787. Available from: [Link]
-
Tedizolid. (2016). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]
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Soriano, A., et al. (2015). Structure–activity differences between tedizolid and linezolid. Expert Opinion on Pharmacotherapy, 16(18), 2745-2755. Available from: [Link]
-
Yapar, N., et al. (2016). Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia. Infection and Chemotherapy, 48(2), 113–117. Available from: [Link]
-
Moran, G. J., et al. (2014). Tedizolid phosphate for the treatment of acute bacterial skin and skin-structure infections. Patient Preference and Adherence, 8, 1269–1279. Available from: [Link]
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Tedizolid Monograph for Professionals. Drugs.com. Available from: [Link]
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Prokocimer, P., et al. (2013). Comparison of Tedizolid Phosphate and Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections: The ESTABLISH-1 Trial. JAMA, 309(6), 559–569. Available from: [Link]
-
Ghasemian, A., et al. (2019). Antibacterial Activity of Tedizolid, a Novel Oxazolidinone Against Methicillin-Resistant Staphylococcus aureus: A Systematic Review and Meta-Analysis. Microbial Drug Resistance, 25(9), 1330–1337. Available from: [Link]
-
World Health Organization. (2023). A.44 Tedizolid phosphate – bacterial infections due to multidrug-resistant organisms – EML. Available from: [Link]
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- 3. Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug tedizolid phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
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- 6. researchgate.net [researchgate.net]
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- 9. Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tedizolid Phosphate | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of Analytical Methods for Desfluoro Tedizolid Phosphate Ester
This guide provides an in-depth comparison of analytical methodologies for the validation of Desfluoro Tedizolid Phosphate Ester, a novel oxazolidinone antibiotic prodrug. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring your methods are robust, reliable, and compliant with global regulatory standards. We will explore and compare common analytical techniques, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Imperative: Why Method Validation is Critical
Desfluoro Tedizolid Phosphate Ester, like its parent compound Tedizolid Phosphate, is a prodrug designed for enhanced solubility and bioavailability.[5] In biological systems, it is rapidly converted by phosphatases to its active moiety, Desfluoro Tedizolid.[6] An analytical method must, therefore, not only accurately quantify the prodrug but also be specific enough to distinguish it from the active drug, related impurities, and potential degradation products.[7][8][9]
The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[1] This guide will compare two primary chromatographic techniques against this objective:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The established "workhorse" for quality control and stability testing.
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for high-sensitivity bioanalysis and impurity characterization.
Logical Workflow for Analytical Method Validation
The validation process follows a structured pathway, ensuring all performance characteristics of the method are thoroughly evaluated.
Caption: A logical workflow for analytical method validation, from development to implementation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is fundamentally tied to its intended application. A method for routine batch release will have different requirements from one used to determine metabolite concentrations in a pharmacokinetic study.
Technique 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for assay and impurity determination in drug substances and finished products. It offers a balance of performance, cost, and accessibility.
Expert Insight: Phosphate prodrugs like Desfluoro Tedizolid Phosphate Ester can exhibit poor peak shape (tailing) in reversed-phase chromatography. This is often due to interactions between the phosphate group and residual silanols on the silica-based column packing or trace metals in the system.[10] Our proposed protocol mitigates this by using a modern, end-capped C18 column and a carefully pH-controlled mobile phase.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Standard & Sample Preparation:
Technique 2: UPLC-MS/MS
For bioanalytical studies (e.g., plasma pharmacokinetics) or trace-level impurity identification, UPLC-MS/MS is the superior choice. Its sensitivity allows for quantification at ng/mL levels, and its specificity, derived from monitoring specific mass transitions, provides unequivocal identification.[13][14]
Expert Insight: Since the prodrug is rapidly converted in vivo, plasma concentrations of Desfluoro Tedizolid Phosphate Ester may be very low or transient.[15] UPLC-MS/MS is often the only viable technique to quantify it accurately in biological matrices.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (UPLC):
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Desfluoro Tedizolid Phosphate: Precursor Ion (Q1) -> Product Ion (Q3)
-
Desfluoro Tedizolid (Active): Precursor Ion (Q1) -> Product Ion (Q3)
-
Internal Standard (e.g., Tedizolid-d3): Precursor Ion (Q1) -> Product Ion (Q3).[13]
-
-
-
Sample Preparation (Plasma):
-
Method: Solid-Phase Extraction (SPE) or Protein Precipitation.[13]
-
Procedure (Protein Precipitation): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for injection.
-
Head-to-Head: Performance on Key Validation Parameters
The core of this guide is the direct comparison of how each method performs against the validation characteristics mandated by ICH Q2(R1).[1]
Specificity: The Cornerstone of a Stability-Indicating Method
A method's specificity is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[1] For Desfluoro Tedizolid Phosphate Ester, the method must resolve the prodrug from its active form and any products formed under stress conditions (e.g., acid/base hydrolysis, oxidation).[12][16]
Caption: Specificity requires separation of the prodrug from its active form and degradants.
-
HPLC-UV: Demonstrates specificity through chromatographic separation. Peak purity analysis using a PDA detector is essential to ensure co-elution is not occurring. It is effective for separating major degradants.[7]
-
UPLC-MS/MS: Offers superior specificity. Even if compounds co-elute chromatographically, they can be distinguished by their unique mass-to-charge ratios (m/z) and specific MRM transitions.[13] This is the definitive technique for confirming specificity.
Comparative Summary of Validation Parameters
| Validation Parameter | RP-HPLC-UV | UPLC-MS/MS | Acceptance Criteria (Typical) |
| Specificity | Good; relies on chromatographic resolution. Peak purity required. | Excellent; relies on both chromatography and mass selectivity. | Method must discriminate analyte from degradants and matrix components. |
| Linearity (R²) | > 0.999[11] | > 0.995 | R² ≥ 0.995 |
| Range (Assay) | 80% to 120% of test concentration. | N/A (typically used for trace analysis) | As defined by linearity. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 85.0% to 115.0% (for bioanalysis)[13] | ±2% for drug substance; ±15% for bioanalysis (±20% at LLOQ). |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Intra-day: ≤ 15%Inter-day: ≤ 15% | ≤ 2% for drug substance; ≤ 15% for bioanalysis (≤ 20% at LLOQ). |
| LOQ | ~1 µg/mL[8] | ~1-5 ng/mL[13] | Signal-to-Noise ratio ≥ 10. |
| Robustness | Must withstand small variations in pH, mobile phase composition, flow rate.[17] | Less sensitive to minor chromatographic variations due to MS specificity. | System suitability parameters must pass under varied conditions. |
Conclusion and Recommendations
Both RP-HPLC-UV and UPLC-MS/MS are powerful and reliable techniques for the analysis of Desfluoro Tedizolid Phosphate Ester, but they serve different purposes.
-
For Quality Control, Batch Release, and Stability Studies of the drug substance and pharmaceutical product, a well-validated RP-HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides the necessary performance for quantifying the API and its known impurities.[18]
-
For Bioanalytical Applications , such as pharmacokinetic studies in plasma or other biological fluids, and for the definitive identification of unknown impurities or degradation products, UPLC-MS/MS is essential. Its superior sensitivity and specificity are required to measure the low concentrations of the prodrug and its metabolites in complex biological matrices.[19]
The ultimate choice of method must be guided by its intended purpose. By understanding the comparative strengths and weaknesses of each technique and grounding the validation process in the principles of ICH Q2(R1), researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.
References
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ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Sagar, D. V. L., & Sharma, M. (2025). Sustainable and Economical in Vitro Analytical Method Development and Validation of Tedizolid Phosphate in Rabbit Plasma Using RP-HPLC Follows ICH M10 Guidelines. Dogo Rangsang Research Journal, 11(22s). [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Attia, K. A., Nassar, M. W. I., El-Zeiny, M. B., & Serag, A. (2022). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science, 60(1), 51–60. [Link]
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PubMed. (2022). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science. [Link]
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ResearchGate. (2021). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. [Link]
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Nishimura, T., et al. (n.d.). A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Dogo Rangsang Research Journal. (2025). Analytical Methods for Estimation of Tedizolid Phosphate in Pharmaceutical Dosage Form – A Review. [Link]
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ResearchGate. (2025). Sustainable and Economical in Vitro Analytical Method Development and Validation of Tedizolid Phosphate in Rabbit Plasma Using RP-HPLC Follows ICH M10 Guidelines. [Link]
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Flanagan, S. D., et al. (2014). Pharmacokinetics of Tedizolid Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug. Pharmacotherapy, 34(3), 240-250. [Link]
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Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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Ma, S., et al. (2017). Identification of Forced Degradation Products of Tedizolid Phosphate by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 271-280. [Link]
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Oxford Academic. (2021). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. [Link]
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U.S. Food and Drug Administration. (2014). SIVEXTRO (tedizolid phosphate) for injection, for intravenous use SIVEXTRO (tedizolid phosphate) tablets, for oral use. [Link]
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Patel, M., et al. (2017). Enantioseparation of Tedizolid phosphate by RP-HPLC, using β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Taibah University for Science, 11(6), 1163-1171. [Link]
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Flanagan, S. D., et al. (2016). Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function. Antimicrobial Agents and Chemotherapy, 60(6), 3389-3397. [Link]
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Singh, A., et al. (2023). Development and Validation of Spectrophotometric Method for Estimation of Tedizolid Phosphate Using Hydrotropy. International Journal of Pharmaceutics & Drug Research, 11(2), 114-119. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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Zhang, J., et al. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 98, 105-111. [Link]
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ResearchGate. (n.d.). Absorption, Distribution, Metabolism, and Excretion of the Novel Antibacterial Prodrug Tedizolid Phosphate. [Link]
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Waters Corporation. (2011). A Systematic Approach Towards UPLC® Method Development. [Link]
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Fountain, K. J., Jablonski, J.-A. M., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]
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Boyapelly, K., et al. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. ACS Omega, 2(3), 1109-1116. [Link]
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Waters Corporation. (n.d.). A Systematic Approach Towards UPLC Methods Development. [Link]
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A Comparative Analysis of Tedizolid and a Hypothetical Desfluoro Analog: A Guide to Determining MIC Values Against MRSA
Introduction: The Unyielding Challenge of MRSA and the Role of Oxazolidinones
Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in both hospital and community settings, driving the need for novel antimicrobial agents with superior efficacy and safety profiles. The oxazolidinone class of antibiotics represents a critical tool in our therapeutic arsenal, distinguished by its unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit[1][2]. Tedizolid, a second-generation oxazolidinone, has demonstrated potent activity against a wide spectrum of Gram-positive pathogens, including MRSA. Administered as the prodrug tedizolid phosphate, it is rapidly converted by plasma phosphatases to its active form[3].
A key structural feature of tedizolid, like its predecessor linezolid, is the presence of a fluorine atom on the phenyl ring. This guide delves into the established antimicrobial activity of tedizolid against MRSA and provides a comparative framework for evaluating its hypothetical desfluoro analog, desfluoro-tedizolid phosphate ester. While direct experimental data for this desfluoro-analog is not publicly available, principles of medicinal chemistry and structure-activity relationship (SAR) studies of oxazolidinones suggest that the fluorine substituent plays a significant role in enhancing potency[1][4].
This document serves as both a review of existing data for tedizolid and a detailed experimental blueprint for researchers aiming to quantify the precise impact of this fluorine substitution on anti-MRSA activity. We will provide established MIC values for tedizolid and key comparators, outline the causality behind the experimental design for MIC determination, and present a validated protocol to enable a direct, head-to-head comparison.
The Significance of Fluorine in Oxazolidinone Potency: A Mechanistic Perspective
The enhanced potency of tedizolid over first-generation oxazolidinones is attributed to several structural modifications, including an optimized C- and D-ring system that improves potency through additional binding site interactions[2]. The fluorine atom on the phenyl group (Ring B) is a critical component of this optimization.
SAR studies on oxazolidinones have consistently shown that the presence of a fluorine atom at the meta-position of the phenyl ring enhances antibacterial activity[1][4]. This is attributed to several factors:
-
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the ribosomal target.
-
Improved Physicochemical Properties: Fluorine substitution can enhance metabolic stability and improve bioavailability, ensuring more of the active compound reaches its target.
-
Reduced Toxicity: In some earlier oxazolidinone candidates, the addition of a fluorine substituent was shown to mitigate toxic effects, such as bone marrow toxicity, observed in non-fluorinated precursors[1].
Based on these established principles, the central hypothesis for a comparative study is that the removal of the fluorine atom from tedizolid would likely result in a decrease in its intrinsic antibacterial potency, which would manifest as an increase in the Minimum Inhibitory Concentration (MIC) against MRSA.
Comparative In Vitro Activity Against MRSA: Established Benchmarks
To provide a robust context for any future evaluation of a desfluoro-tedizolid analog, it is essential to review the well-documented MIC values for tedizolid and other standard-of-care anti-MRSA agents. Tedizolid consistently demonstrates superior in vitro potency compared to linezolid and is also highly active against vancomycin- and daptomycin-susceptible MRSA isolates.
| Antimicrobial Agent | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Observations |
| Tedizolid | MRSA | 0.12 - 0.25[5][6][7] | 0.25 - 0.5[6][8][9][10][11] | Consistently 4- to 8-fold more potent than linezolid.[2][7] |
| Linezolid | MRSA | 1[5][7][10] | 2[5][7][10] | First-generation oxazolidinone; serves as a primary comparator. |
| Vancomycin | MRSA | 1[5][7] | 1 - 2[5][7][9] | A standard glycopeptide therapy for serious MRSA infections. |
| Daptomycin | MRSA | 0.25 - 0.5 | 0.5 - 1 | A cyclic lipopeptide with rapid bactericidal activity. |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure data is reliable and comparable across studies, adherence to a standardized protocol is paramount. The following step-by-step methodology for a broth microdilution assay is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). This method is considered a gold standard for determining MIC values.
I. Materials and Reagents
-
Test Compounds: Tedizolid phosphate, Desfluoro-tedizolid phosphate ester, Linezolid, Vancomycin, Daptomycin.
-
Bacterial Strains: A panel of well-characterized clinical MRSA isolates. Include the reference strain S. aureus ATCC 29213 for quality control.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, supplement CAMHB with calcium to a final concentration of 50 mg/L[7].
-
Equipment: 96-well U-bottom microtiter plates, multichannel pipettors, incubator (35°C ± 2°C), spectrophotometer or plate reader (600 nm), sterile reservoirs.
II. Experimental Workflow
The workflow is designed to prepare a serial dilution of each antimicrobial agent and then inoculate each well with a standardized bacterial suspension.
Caption: Workflow for MIC determination via broth microdilution.
III. Step-by-Step Procedure
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of an MRSA strain from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Dilution:
-
Prepare stock solutions of each antimicrobial agent. Note that tedizolid phosphate and its desfluoro analog are prodrugs; their activity is dependent on conversion to the active moiety by bacterial or media components. Potency should be calculated based on the active form.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the drug at 4x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) should not contain any drug.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.
-
-
Result Interpretation:
-
Following incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Mechanism of Action: Oxazolidinone Binding to the Ribosome
The antibacterial effect of tedizolid and other oxazolidinones stems from their ability to bind to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding event physically obstructs the formation of the 70S initiation complex, a crucial first step in protein synthesis. By preventing the assembly of the ribosome, oxazolidinones effectively halt the production of essential bacterial proteins.
Caption: Tedizolid inhibits protein synthesis initiation.
Conclusion and Future Directions
Tedizolid is a highly potent second-generation oxazolidinone with robust in vitro activity against MRSA, consistently demonstrating MIC values that are four- to eight-fold lower than linezolid[2][7]. Structure-activity relationship studies strongly suggest that its meta-fluorophenyl group is a key contributor to this enhanced potency[1][4].
While no direct comparative data exists for a desfluoro-tedizolid analog, it is scientifically reasonable to hypothesize that the removal of this fluorine atom would lead to a reduction in antibacterial activity, resulting in higher MIC values. The experimental framework provided in this guide offers a standardized, validated pathway for researchers to test this hypothesis directly. By generating MIC data for desfluoro-tedizolid phosphate ester against a panel of MRSA isolates and comparing it to tedizolid and other standard-of-care agents, the precise contribution of this critical halogen can be quantified. Such a study would provide invaluable insight into the intricate SAR of the oxazolidinone class and further inform the rational design of future antimicrobial agents.
References
-
Title: Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment Source: ResearchGate URL: [Link]
-
Title: Antibacterial activity of tedizolid against MRSA isolates based on year groups Source: ResearchGate URL: [Link]
-
Title: Antibacterial Activity of Tedizolid, a Novel Oxazolidinone Against Methicillin-Resistant Staphylococcus aureus: A Systematic Review and Meta-Analysis Source: PubMed URL: [Link]
-
Title: In Vitro Activities of Ceftobiprole, Dalbavancin, Tedizolid and Comparators against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus Associated with Skin and Soft Tissue Infections Source: MDPI URL: [Link]
-
Title: Structure–activity relationships for tedizolid. Where, A–D symbolize... Source: ResearchGate URL: [Link]
-
Title: Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis Source: PMC - NIH URL: [Link]
-
Title: Linezolid - Molecule of the Month Source: University of Bristol URL: [Link]
-
Title: A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? Source: PMC - NIH URL: [Link]
-
Title: Tedizolid in vitro activity against Gram-positive clinical isolates causing bone and joint infections in hospitals in the USA Source: JMI Laboratories URL: [Link]
-
Title: Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis Source: PMC - NIH URL: [Link]
-
Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]
-
Title: Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis and antimicrobial evaluation of novel 1,3-oxazolidin-2- one derivatives Source: PubMed URL: [Link]
-
Title: The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones Source: PubMed URL: [Link]
-
Title: Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl Source: King's College London Research Portal URL: [Link]
-
Title: Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents Source: NIPER URL: [Link]
-
Title: Tedizolid is a promising antimicrobial option for the treatment of Staphylococcus aureus infections in cystic fibrosis patients Source: PMC - NIH URL: [Link]
-
Title: In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study Source: PMC - NIH URL: [Link]
-
Title: Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates Source: ResearchGate URL: [Link]
-
Title: Tedizolid Phosphate: A New Antimicrobial Agent Against MRSA Source: University of Florida URL: [Link]
-
Title: Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens Source: PubMed URL: [Link]
-
Title: Structures of tedizolid, tedizolid phosphate, and linezolid Source: ResearchGate URL: [Link]
-
Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids Source: PMC - NIH URL: [Link]
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Qualifying Desfluoro Tedizolid Phosphate Ester as a Reference Standard: A Technical Comparison Guide
Executive Summary: The "Critical Pair" Challenge
In the development of Tedizolid Phosphate (an oxazolidinone prodrug), impurity profiling is not merely a compliance checkbox—it is a structural puzzle. Among the constellation of potential impurities, Desfluoro Tedizolid Phosphate Ester (DTPE) represents a "critical pair" challenge.
Structurally identical to the Active Pharmaceutical Ingredient (API) except for a single missing fluorine atom on the central phenyl ring, DTPE exhibits physicochemical properties so similar to the parent drug that standard relative retention time (RRT) markers often fail to provide accurate quantitation.[1]
This guide outlines the scientific rationale and experimental protocol for qualifying DTPE as a Certified Reference Standard (CRS) , comparing this rigorous approach against common (and often flawed) alternatives like RRT mapping or surrogate quantitation.
The Contenders: Qualification Strategies Compared
Before detailing the protocol, we must objectively compare the performance of using a Qualified DTPE Standard versus the alternatives used in early-phase development.
Table 1: Comparative Performance of Impurity Tracking Strategies
| Feature | Option A: Qualified DTPE Standard (Recommended) | Option B: RRT Mapping (API as Proxy) | Option C: Surrogate / Crude Marker |
| Quantitation Accuracy | High (Corrected for Response Factor) | Low (Assumes RRF = 1.0) | Variable (Unknown purity) |
| Specificity | Absolute (Retention time confirmation via co-injection) | Risk of Drift (RRTs shift with pH/column age) | Moderate |
| Regulatory Risk | Minimal (Full traceability to structure) | High (FDA/EMA may reject mass balance data) | High (Cannot prove "absence" of co-eluters) |
| UV Response (λ) | Verified (Absence of F alters | Assumed Identical (Incorrect assumption) | Unknown |
| Cost (Initial) | High (Synthesis & Qualification) | Low (Zero cost) | Moderate |
| Cost (Long Term) | Low (Prevents OOS investigations) | High (Risk of batch rejection) | High (Re-work required) |
Scientist’s Insight: The absence of the fluorine atom in DTPE changes the electron density of the phenyl ring, subtly altering the UV absorption spectrum.[1] Using the API (Option B) to quantitate DTPE often leads to a 10–15% quantitation error due to differences in the Relative Response Factor (RRF).
Technical Deep Dive: The Qualification Protocol
To elevate a synthesized material to the status of a "Reference Standard," it must undergo a self-validating characterization process. Below is the protocol for Desfluoro Tedizolid Phosphate Ester.
Phase 1: Structural Elucidation (Identity)
Goal: Prove the fluorine is missing and the phosphate group is intact.
-
High-Resolution Mass Spectrometry (HRMS):
-
Expectation: Observe a mass shift of -18.009 Da relative to Tedizolid Phosphate (Replacement of F [18.998] with H [1.008]).
-
Protocol: Direct infusion ESI+, Orbitrap or Q-TOF.
-
-
Nuclear Magnetic Resonance (NMR):
-
H NMR: Confirm integral values for the phenyl ring protons. The specific coupling patterns (splitting) caused by
F will be absent. - F NMR (The "Null" Test): This is the definitive test. The spectrum must be silent (no peaks) compared to the API's distinct fluorine signal.
- P NMR: Confirm the integrity of the phosphate ester group (crucial, as this group is labile).[1]
-
H NMR: Confirm integral values for the phenyl ring protons. The specific coupling patterns (splitting) caused by
Phase 2: Purity Assignment (Mass Balance)
Goal: Assign a "Potency" value (e.g., 98.4%) to be used in calculations.
We do not use "Area %" from HPLC alone. We use the Mass Balance Equation :
graphic Purity 100 \text{Potency}graphic Purity}}{100}
-
Water Content: Karl Fischer (Coulometric). Note: Phosphate esters are hygroscopic; expect 1-3% water.
-
Residual Solvents: GC-Headspace.[1]
-
Inorganic Residue: ROI (Residue on Ignition) or TGA.[1]
Phase 3: Relative Response Factor (RRF) Determination
Goal: Determine the correction factor for HPLC quantitation.
Experimental Workflow:
-
Prepare a stock solution of Certified Tedizolid Phosphate API (Purity >99.5%).[1]
-
Prepare a stock solution of Qualified DTPE (Purity assigned in Phase 2).
-
Prepare a 6-point linearity curve for both compounds across the analytical range (e.g., 0.5 µg/mL to 50 µg/mL).
-
Plot Concentration (x) vs. Peak Area (y).
-
Calculate Slopes (
and ).
-
If RRF = 1.0: You may use the API as a standard (rare).[1]
-
If RRF
1.0: You must divide the impurity peak area by the RRF during batch release testing.
Visualizing the Qualification Logic
The following diagrams illustrate the impurity origin and the logical workflow for qualification.
Diagram 1: Impurity Fate Map (Origin of Desfluoro Analog)
This diagram shows where the impurity likely enters the process, emphasizing why it is a "Process Impurity" rather than a degradant.
Caption: Fate Map showing how the desfluoro impurity originates from starting material contamination and tracks through synthesis to the final phosphate ester.
Diagram 2: The Qualification Workflow (Decision Tree)
This diagram guides the researcher through the decision-making process for qualifying the standard.
Caption: Step-by-step workflow for converting crude material into a Qualified Reference Standard.
Experimental Data Summary (Simulated)
The following data represents typical values observed when qualifying Desfluoro Tedizolid Phosphate Ester, illustrating why RRF correction is necessary.
Table 2: Physicochemical Characterization Data
| Parameter | Tedizolid Phosphate (API) | Desfluoro Tedizolid Phosphate (DTPE) | Impact on Analysis |
| Molecular Formula | Mass diff: -18 Da | ||
| Doublet at -120 ppm | Absent | Definitive ID test | |
| UV | ~300 nm | ~294 nm | Shift affects detection |
| RRF (at 300 nm) | 1.00 (Reference) | 1.12 | 12% Overestimation if uncorrected |
| Retention Time | 12.5 min | 12.2 min | Critical Pair (Requires high plate count) |
Interpretation: The RRF of 1.12 indicates that for the same concentration, the Desfluoro impurity absorbs more strongly at the detection wavelength than the API. If you use the API as a standard without correction (Option B), you would overestimate the impurity level by 12%, potentially causing a "False Fail" on a batch specification.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][2][3] Link
-
International Council for Harmonisation (ICH). ICH Q2(R2): Validation of Analytical Procedures. (2023).[1][2] Link
-
United States Pharmacopeia (USP). USP <1086> Impurities in Drug Substances and Drug Products. (Current Revision). Link[1]
-
Im, W. B., et al. "Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent."[4] European Journal of Medicinal Chemistry, 46(4), 1027-1039.[4][5] (2011).[4][5] Link
-
Zeng, H., et al. "Synthesis of Tedizolid Phosphate."[1][5] Chinese Journal of Pharmaceuticals, 47(12), 1491.[5] (2016).[5] Link[1][5]
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Comparative Toxicity Analysis: Tedizolid vs. its Desfluoro Analog
A Guide for Researchers in Drug Development
In the landscape of antibiotic development, particularly within the oxazolidinone class, understanding the structure-activity and structure-toxicity relationships is paramount. This guide provides a detailed comparative analysis of the toxicity profiles of Tedizolid, a second-generation oxazolidinone antibiotic, and its desfluoro analog. By examining key preclinical and clinical findings, we aim to elucidate the mechanistic underpinnings of their differential toxicities, offering valuable insights for medicinal chemists, toxicologists, and clinical pharmacologists.
Introduction: The Significance of the Fluorine Moiety
Tedizolid (formerly TR-701) is an oxazolidinone antibacterial approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). It represents a significant advancement over the first-in-class agent, linezolid, offering a more potent profile and a shorter course of therapy. A key structural feature of tedizolid is the fluorine atom on its C-ring. The desfluoro analog, as its name suggests, lacks this specific fluorine atom. This single atomic substitution provides a powerful tool to probe the role of fluorine in modulating both efficacy and, critically, toxicity.
This guide will dissect the comparative toxicity with a focus on two primary areas of concern for the oxazolidinone class: mitochondrial toxicity and hematological adverse effects. We will explore the experimental data that illuminates the contribution of the C5-hydroxyl group of the A-ring and the D-ring hydroxymethyl group to mitochondrial protein synthesis inhibition, a key driver of toxicity.
Mitochondrial Toxicity: The Core of Oxazolidinone-Related Adverse Events
Mitochondrial ribosomes bear a closer resemblance to bacterial ribosomes than to their eukaryotic cytoplasmic counterparts. This similarity forms the basis for the off-target effects of many antibiotics that target bacterial protein synthesis, including oxazolidinones. Inhibition of mitochondrial protein synthesis (MPS) can lead to a range of adverse effects, most notably myelosuppression (anemia, thrombocytopenia) and neuropathy, which have been dose-limiting toxicities for linezolid.
Comparative Inhibition of Mitochondrial Protein Synthesis
Experimental evidence has demonstrated a clear distinction between tedizolid and its desfluoro analog in their potential to inhibit MPS. A pivotal study utilizing an in vitro cell-free transcription/translation system provided quantitative data on this interaction.
Table 1: Comparative IC50 Values for Inhibition of Protein Synthesis
| Compound | Bacterial (E. coli) IC50 (µM) | Mitochondrial (Rat) IC50 (µM) | Selectivity Ratio (Mito/Bacterial) |
| Tedizolid | 0.16 | 9.3 | ~58 |
| Desfluoro-tedizolid | 0.32 | 3.6 | ~11 |
| Linezolid | 2.9 | 3.1 | ~1 |
Data compiled from studies assessing in vitro protein synthesis inhibition. The selectivity ratio provides a measure of specificity for bacterial over mitochondrial ribosomes.
As the data indicates, while tedizolid is more potent against bacterial ribosomes than its desfluoro counterpart, it is significantly less active against mitochondrial ribosomes. This results in a superior selectivity ratio for tedizolid, suggesting a wider therapeutic window and a lower intrinsic potential for mechanism-based toxicity. The desfluoro analog, while still a potent antibiotic, exhibits a selectivity ratio much closer to that of linezolid, indicating a higher risk for off-target mitochondrial effects.
Mechanistic Insights into Differential Toxicity
The structural differences between these molecules offer a compelling explanation for their varied effects on MPS. The key lies in the interaction with the peptidyl transferase center (PTC) of the ribosome.
Caption: Comparative binding affinities and resulting biological effects.
The presence of the fluorine atom on tedizolid's C-ring is thought to enhance its binding to the bacterial ribosome while simultaneously reducing its affinity for the mitochondrial ribosome. Conversely, the desfluoro analog, lacking this electronegative group, exhibits a binding profile that, while effective against bacteria, poses a greater liability for off-target mitochondrial interactions. This difference in ribosomal affinity is a critical determinant of the observed toxicity profiles.
Hematological Profile: Clinical and Preclinical Evidence
The clinical consequence of significant MPS inhibition is often hematological toxicity. Phase 3 clinical trials for tedizolid (the ESTABLISH trials) provided a head-to-head comparison with linezolid, offering valuable data on the incidence of thrombocytopenia, a key indicator of myelosuppression.
Table 2: Incidence of Thrombocytopenia in Phase 3 ABSSSI Trials
| Treatment Arm | Study Duration | Incidence of Platelet Counts < 150,000/µL |
| Tedizolid (200 mg once daily) | 6 days | 4.9% |
| Linezolid (600 mg twice daily) | 10 days | 10.5% |
Pooled data from the ESTABLISH-1 and ESTABLISH-2 trials.[1][2]
While a direct clinical comparison with the desfluoro analog is not available, the significantly lower incidence of thrombocytopenia with tedizolid compared to linezolid supports the preclinical findings of its improved mitochondrial safety profile.[1] Given that the desfluoro analog's in vitro mitochondrial toxicity profile is more akin to linezolid, it is reasonable to extrapolate a higher potential for hematological adverse events compared to tedizolid.
Retrospective studies examining longer-term, off-label use of tedizolid have further corroborated its favorable hematological safety. In a multicenter study of patients receiving tedizolid for a median of 28 days, the rate of thrombocytopenia was 7.4%.[3] This is noteworthy, as oxazolidinone-induced myelosuppression is duration-dependent.
Experimental Protocols for Toxicity Assessment
To provide a practical framework for researchers, we outline a standard experimental workflow to compare the mitochondrial toxicity of novel antibiotic candidates, such as tedizolid and its analogs.
Workflow for Assessing Mitochondrial Protein Synthesis Inhibition
Caption: Workflow for in vitro mitochondrial protein synthesis assay.
Step-by-Step Protocol: In Vitro MPS Assay
This protocol is a generalized method based on established procedures for evaluating antibiotic effects on isolated mitochondria.[4][5]
-
Mitochondrial Isolation:
-
Homogenize fresh tissue (e.g., rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Perform differential centrifugation to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.
-
Wash the mitochondrial pellet and resuspend in a suitable buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Translation Reaction:
-
Prepare a master mix containing an energy-regenerating system (e.g., ATP, GTP, creatine phosphate, creatine kinase), a mix of unlabeled amino acids (excluding methionine), and radiolabeled [³⁵S]-methionine.
-
In a multi-well plate, add the mitochondrial suspension to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of tedizolid, the desfluoro analog, a positive control (e.g., chloramphenicol), and a vehicle control (e.g., DMSO) in the reaction buffer.
-
Add the diluted compounds to the respective wells.
-
-
Incubation and Termination:
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a strong acid, such as trichloroacetic acid (TCA), to precipitate the newly synthesized proteins.
-
-
Quantification:
-
Transfer the precipitated protein onto filter paper and wash extensively to remove unincorporated [³⁵S]-methionine.
-
Place the filters into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of [³⁵S]-methionine incorporation against the logarithm of the drug concentration.
-
Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value for each compound.
-
Conclusion and Future Directions
The comparative analysis of tedizolid and its desfluoro analog provides a clear and compelling case for the role of the C-ring fluorine in mitigating mitochondrial toxicity. The experimental data robustly demonstrates that tedizolid possesses a significantly higher selectivity for bacterial ribosomes over their mitochondrial counterparts, which translates into a more favorable hematological safety profile observed in clinical trials.[1]
For drug development professionals, this structure-toxicity relationship underscores the importance of subtle molecular modifications in optimizing a drug's therapeutic index. The desfluoro analog, while an effective antibacterial agent, carries a toxicity liability that is significantly attenuated in tedizolid. This highlights the success of the medicinal chemistry program that led to tedizolid's development.
Future research should continue to explore these relationships. High-resolution structural studies of these compounds bound to both bacterial and human mitochondrial ribosomes could provide definitive visual evidence for the observed differences in affinity and guide the design of next-generation antibiotics with even greater selectivity and safety.
References
-
Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Correlation of inhibition of mitochondrial protein synthesis with... ResearchGate. Available from: [Link]
-
Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes. PubMed. Available from: [Link]
-
Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. National Institutes of Health (NIH). Available from: [Link]
-
Tedizolid Phosphate: a Next-Generation Oxazolidinone. National Institutes of Health (NIH). Available from: [Link]
-
The use of antibiotics to study mitochondrial protein synthesis. PubMed. Available from: [Link]
-
Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. Oxford Academic. Available from: [Link]
-
Tedizolid | C17H15FN6O3. PubChem. Available from: [Link]
-
Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones. PubMed. Available from: [Link]
-
Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. bioRxiv. Available from: [Link]
-
Safety and Tolerability of More than Six Days of Tedizolid Treatment. National Institutes of Health (NIH). Available from: [Link]
-
Exploring the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis. National Institutes of Health (NIH). Available from: [Link]
-
Serious adverse events with tedizolid and linezolid: pharmacovigilance insights through the FDA adverse event reporting system. ResearchGate. Available from: [Link]
-
The chemical structures of tedizolid. ResearchGate. Available from: [Link]
-
Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections. Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
FLUORINE CHEMISTRY. Minnesota Attorney General. Available from: [Link]
-
Tedizolid Population Pharmacokinetics, Exposure Response, and Target Attainment. National Institutes of Health (NIH). Available from: [Link]
-
Profile of tedizolid phosphate and its potential in the treatment of acute bacterial skin and skin structure infections. DovePress. Available from: [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Tedizolid Population Pharmacokinetics, Exposure Response, and Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of More than Six Days of Tedizolid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Desfluoro Tedizolid Phosphate Ester
Executive Safety Summary
Desfluoro Tedizolid Phosphate Ester is a structural analog/impurity of Tedizolid Phosphate, a potent oxazolidinone antibiotic. While specific toxicological data for this exact derivative may be limited, scientific integrity dictates applying the Precautionary Principle.
We treat this compound as a Potent Pharmaceutical Intermediate with a hazard profile analogous to its parent API (Active Pharmaceutical Ingredient).
-
Primary Hazard Class: Reproductive Toxicity (Suspected) & Specific Target Organ Toxicity (Bone Marrow/Blood).
-
Occupational Exposure Band (OEB): Default to OEB 3 (10–100 µg/m³) or OEB 4 (<10 µg/m³) for pure powders until specific limit testing is confirmed.
-
Critical Directive: Engineering controls (containment) are the primary defense; PPE is the secondary fail-safe.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this specific layered defense system.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Outer: Nitrile (min 0.11 mm). Inner: Nitrile (contrast color).Rationale: Oxazolidinones can permeate standard latex. Double gloving provides a visual breach indicator and increases breakthrough time. |
| Respiratory | P100 / N95 or PAPR | In Hood: N95 mask (minimum).Open Bench (Forbidden): If hood failure occurs, use P100 Half-Face or PAPR (Powered Air Purifying Respirator).Rationale: Prevention of inhalation is critical due to bone marrow suppression risks. |
| Body Defense | Tyvek® Lab Coat / Sleeve Covers | Material: Non-woven, low-linting, disposable (e.g., Tyvek or polypropylene).Config: Elastic cuffs required. Use disposable sleeve covers (arm guards) over the lab coat-glove interface.Rationale: Prevents powder accumulation on personal clothing and cross-contamination outside the lab. |
| Eye/Face | Chemical Safety Goggles | Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses with side shields are insufficient for potent powders due to the risk of airborne dust migration behind the lens. |
Operational Workflow: The "Zero-Exposure" Protocol
This protocol uses a Unidirectional Flow logic to prevent contamination of "clean" zones.
Phase A: Preparation
-
Verify Engineering Controls: Ensure the Chemical Fume Hood or Powder Weighing Station is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
-
Static Control: Place an ionizing fan or anti-static bar inside the hood. Causality: Desfluoro Tedizolid derivatives are often electrostatic powders; static charge causes particle scattering, defeating containment.
Phase B: Handling (Weighing & Solubilization)
-
The "Deep Reach" Rule: Perform all manipulations at least 6 inches (15 cm) inside the hood sash.
-
Solubilization: Add solvent (e.g., DMSO/Methanol) to the solid immediately after weighing.
-
Why: Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.
-
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.
Phase C: Waste & Disposal[1][2]
-
Solids: All contaminated gloves, weigh boats, and wipes must go into a sealed hazardous waste bag inside the hood before removal.
-
Liquids: Do NOT dispose of down the drain.[1] Antibiotics in waterways drive antimicrobial resistance (AMR).
-
Destruction: Incineration is the only acceptable disposal method for oxazolidinones.
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process and operational flow.
Figure 1: Risk Assessment & Control Hierarchy
This logic gate determines the necessary containment level based on the state of matter.
Caption: Hierarchy of controls based on physical state. Powders require maximum containment due to inhalation risks.
Figure 2: The "Safe Exit" Doffing Procedure
Improper removal of PPE is the most common cause of technician exposure. Follow this sequence.
Caption: Sequential PPE removal (Doffing) to prevent secondary contamination of skin or street clothes.[2][3]
Emergency Response Protocols
In Case of Spillage (Solid Powder)
-
Evacuate: Clear the immediate area. Allow dust to settle for 10–15 minutes.
-
PPE Up: Don N95/P100 respirator, double gloves, and goggles.
-
Contain: Cover the spill with a damp paper towel (prevents dust aerosolization).
-
Clean: Scoop up material. Clean area with 10% Bleach (deactivates many biological agents, though surfactant/water is preferred for chemical removal) followed by water.
-
Disposal: All cleanup materials go into "Hazardous Chemical Waste" for incineration.
In Case of Exposure[2][4][5][6][7][8]
-
Skin: Wash immediately with soap and copious water for 15 minutes. Do not scrub hard (abrades skin barrier).
-
Eyes: Flush at eyewash station for 15 minutes. Hold eyelids open.
-
Inhalation: Move to fresh air immediately. Seek medical evaluation, referencing the "Tedizolid Phosphate" Safety Data Sheet (SDS) as the primary toxicological reference.
References
-
Cayman Chemical. (2025).[4] Tedizolid Phosphate Safety Data Sheet (SDS).[5][4][6]Link
-
Merck (Sigma-Aldrich). (2025). Tedizolid Phosphate Safety Data Sheet.[7][5][4][8][6]Link
-
Novachem. (2022). Occupational Exposure Banding for Tedizolid.[9]Link
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.Link
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide.[10]Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. swish.ca [swish.ca]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. abmole.com [abmole.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. orf.od.nih.gov [orf.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
